7-TFA-ap-7-Deaza-dA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O4/c17-16(18,19)15(27)21-3-1-2-8-5-24(11-4-9(26)10(6-25)28-11)14-12(8)13(20)22-7-23-14/h5,7,9-11,25-26H,3-4,6H2,(H,21,27)(H2,20,22,23)/t9-,10+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZRCQYSUXVDB-HBNTYKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(N-trifluoroacetyl-aminopropyl)-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding 7-TFA-ap-7-Deaza-dA
7-(N-trifluoroacetyl-aminopropyl)-7-deaza-2'-deoxyadenosine, hereafter referred to as this compound, is a chemically modified nucleoside analog. It belongs to the family of 7-deazapurines, which are characterized by the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This fundamental alteration provides a scaffold for further chemical modifications at the C7 position, such as the addition of an N-trifluoroacetyl-aminopropyl group in the case of this compound.
The primary significance of this modification lies in its utility as a molecular tool for the enzymatic synthesis of modified DNA. The aminopropyl linker, protected by a trifluoroacetyl group, can be incorporated into oligonucleotides via polymerase chain reaction (PCR) or primer extension. Post-synthesis, the trifluoroacetyl protecting group can be removed to expose a primary amine, which serves as a reactive handle for the conjugation of various molecules, including fluorophores, biotin, or cross-linking agents. This makes this compound and its triphosphate form, 7-TFA-ap-7-Deaza-dATP, valuable reagents in molecular biology and biotechnology for applications such as DNA labeling, diagnostics, and the study of DNA-protein interactions.
From a biological standpoint, the incorporation of 7-deazaadenosine analogs into cellular DNA can induce cytotoxic effects. This is primarily due to the recognition of the modified base as DNA damage, which can trigger cell cycle arrest and apoptosis.
Quantitative Data Summary
Table 1: Cytotoxicity of 7-Deazaadenosine Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| 7-deaza-2'-C-methyl-adenosine | Multiple | >100 | [1] |
| Tubercidin (7-deaza-adenosine) | Multiple | 0.15 - 3 | [1] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | A549 (Lung Carcinoma) | 0.035 | [2][3] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | CCRF-CEM (Leukemia) | 0.009 | [2] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | HCT116 (Colon Carcinoma) | 0.027 | |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | K-562 (Myelogenous Leukemia) | 0.015 |
Table 2: Antiviral Activity of 7-Deazaadenosine Analogs
| Compound | Virus | Cell Line | IC50 (nM) | Citation |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus | HeLa | 11 | |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus | Vero | 62 |
Experimental Protocols
Synthesis of 7-TFA-ap-7-Deaza-dATP
The synthesis of 7-TFA-ap-7-Deaza-dATP can be achieved through a multi-step process starting from a protected 7-iodo-7-deaza-2'-deoxyadenosine. The following is a generalized protocol based on established methods for the synthesis of C7-modified 7-deaza-2'-deoxyadenosine analogs.
Step 1: Sonogashira Coupling to Introduce the Propargyl Linker
-
To a solution of protected 7-iodo-7-deaza-2'-deoxyadenosine in anhydrous N,N-dimethylformamide (DMF), add N-propargyltrifluoroacetamide, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add triethylamine and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 7-(3-(trifluoroacetamido)prop-1-yn-1-yl)-7-deaza-2'-deoxyadenosine.
Step 2: Reduction of the Alkyne to an Alkane
-
Dissolve the product from Step 1 in methanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reduction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the protected 7-(3-(trifluoroacetamido)propyl)-7-deaza-2'-deoxyadenosine.
Step 3: Triphosphorylation
-
Dissolve the protected nucleoside from Step 2 in trimethyl phosphate.
-
Cool the solution to 0°C and add phosphorus oxychloride dropwise.
-
Stir the reaction at 0°C for 2-4 hours.
-
Add a solution of tributylammonium pyrophosphate in anhydrous DMF and tri-n-butylamine.
-
Stir the reaction for an additional 1-2 hours at 0°C.
-
Quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer.
-
Purify the crude triphosphate by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of TEAB buffer.
-
Lyophilize the fractions containing the desired product to obtain 7-TFA-ap-7-Deaza-dATP as a triethylammonium salt.
Enzymatic Incorporation of 7-TFA-ap-7-Deaza-dATP into DNA via PCR
This protocol describes the incorporation of the modified nucleotide into a specific DNA fragment using PCR.
-
PCR Reaction Setup:
-
Prepare a standard PCR master mix containing a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs (dGTP, dCTP, dTTP), and the modified triphosphate 7-TFA-ap-7-Deaza-dATP. The ratio of 7-TFA-ap-7-Deaza-dATP to dATP will determine the frequency of incorporation and may need to be optimized. A starting point could be a 1:3 to 1:1 ratio.
-
Add the DNA template containing the target sequence and the forward and reverse primers.
-
The final reaction volume is typically 25-50 µL.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis of Incorporation:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment.
-
The incorporation of the modified nucleotide can be confirmed by methods such as mass spectrometry or by proceeding with the deprotection and conjugation steps followed by detection of the conjugated label.
-
Signaling Pathways and Mechanisms of Action
The incorporation of 7-deazaadenosine analogs, such as this compound, into genomic DNA is a key event that can trigger a cellular DNA Damage Response (DDR). This response is a complex signaling network that senses DNA lesions, signals their presence, and promotes either DNA repair or, if the damage is too severe, programmed cell death (apoptosis).
One of the key mechanisms of cytotoxicity for this class of compounds is the induction of DNA double-strand breaks (DSBs). The presence of the modified nucleoside in the DNA can lead to replication fork stalling and collapse, resulting in DSBs. The cell recognizes these breaks and activates a signaling cascade, a simplified version of which is depicted below.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 7-(2-Thienyl)-7-Deazaadenosine (AB61), a New Potent Nucleoside Cytostatic with a Complex Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 7-(Trifluoroacetylamino-propargyl)-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-(Trifluoroacetylamino-propargyl)-7-deaza-2'-deoxyadenosine, a modified nucleoside analog. It details the molecule's core structure, a robust synthetic pathway with explicit experimental protocols, and representative physicochemical and spectroscopic data. The guide also illustrates key experimental workflows relevant to its synthesis and application in biological research.
Core Structure and Introduction
7-TFA-ap-7-Deaza-dA is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. Its structure is characterized by two key modifications:
-
7-Deaza Purine Core : The nitrogen atom at the 7th position of the adenine base is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine ring system. This modification alters the electronic properties of the nucleobase and removes a hydrogen bond donor site in the major groove of DNA without disrupting Watson-Crick base pairing.[1][2]
-
C7-Alkynyl Side Chain : A functional side chain is attached to the C7 position. In this specific molecule, the side chain is a propargyl group (a three-carbon chain with a triple bond) linked to a trifluoroacetyl (TFA) protected amine. This alkyne handle is particularly useful for subsequent modifications via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
These modifications make this compound and related compounds valuable tools in various research areas, including the development of fluorescent DNA probes, antiviral agents, and as building blocks for modified oligonucleotides.[3][4]
Synthetic Pathway and Methodology
The synthesis of this compound is typically achieved through a multi-step process culminating in a palladium-catalyzed Sonogashira cross-coupling reaction.[3] The general workflow involves the preparation of a halogenated 7-deaza-dA precursor, which is then coupled with the functionalized alkyne side chain.
Experimental Protocols
The following protocols are representative methodologies derived from established literature for the synthesis of 7-alkynyl-7-deaza-2'-deoxyadenosine analogs.
Protocol 1: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine (Key Precursor)
-
Step A: Glycosylation & Iodination:
-
Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Prepare its sodium salt by reacting with sodium hydride (NaH) in anhydrous acetonitrile (CH₃CN).
-
Add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (a protected chlorosugar) to the solution and stir at room temperature.
-
After the reaction is complete (monitored by TLC), purify the resulting protected nucleoside.
-
Dissolve the purified product in dimethylformamide (DMF) and add N-iodosuccinimide (NIS). Stir at room temperature for 2-3 days until iodination at the C7 position is complete.
-
-
Step B: Amination and Deprotection:
-
Dissolve the iodinated intermediate from Step A in methanolic ammonia (NH₃/MeOH).
-
Heat the mixture in a sealed pressure vessel at 65-70°C for 3-4 days. This step simultaneously displaces the C4-chloro group with an amino group and removes the p-toluoyl protecting groups from the sugar moiety.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 7-iodo-7-deaza-2'-deoxyadenosine.
-
Protocol 2: Sonogashira Cross-Coupling
-
Preparation: In a reaction vessel, dissolve 7-iodo-7-deaza-2'-deoxyadenosine (1 equivalent) and N-propargyltrifluoroacetamide (1.5-2 equivalents) in anhydrous DMF.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents) and copper(I) iodide (CuI) (0.2 equivalents) to the mixture.
-
Reaction: Add an amine base, such as triethylamine (Et₃N) (3-4 equivalents), and stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification:
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography using a gradient of methanol in dichloromethane to obtain the final product, this compound.
-
Physicochemical and Spectroscopic Data
Quantitative data for the specific target molecule is not widely published. The following tables summarize calculated properties for the final product and experimental data for the key precursor and related analogs.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Reference |
|---|---|---|---|---|
| 7-Iodo-7-deaza-2'-dA | C₁₁H₁₃IN₄O₃ | 376.15 | 376.00324 |
| This compound | C₁₆H₁₆F₃N₅O₄ | 415.33 | 415.11578 | (Calculated) |
Table 2: Representative Spectroscopic Data for 7-Substituted 7-Deaza-dA Analogs
| Feature | Data Type | Value / Range | Comments | Reference |
|---|---|---|---|---|
| UV Absorbance (λₘₐₓ) | UV-Vis Spectroscopy | 279-280 nm | For 7-ethynyl-7-deaza-dA in Methanol. The exact λₘₐₓ can vary with the C7 substituent. | |
| Molar Extinction (ε) | UV-Vis Spectroscopy | ~11,100 L·mol⁻¹·cm⁻¹ | For 7-ethynyl-7-deaza-dA at ~279 nm. | |
| C2-H | ¹H-NMR (CDCl₃) | δ ≈ 8.4-8.5 ppm (s) | Chemical shift for the proton at the C2 position of the purine-like ring. | |
| C6-H | ¹H-NMR (CDCl₃) | δ ≈ 7.2-7.6 ppm (s) | Chemical shift for the proton at the C6 position of the pyrrolo[2,3-d]pyrimidine ring. | |
| H-1' | ¹H-NMR (CDCl₃) | δ ≈ 6.3-6.7 ppm (m) | Chemical shift for the anomeric proton of the deoxyribose sugar. | |
| CH₃ (propynyl) | ¹H-NMR (CDCl₃) | δ ≈ 1.3-1.4 ppm (s) | Representative shift for a methyl group on a C7-propyne side chain (for comparison). | |
| Purine-like Ring | ¹³C-NMR (CDCl₃) | δ ≈ 100-158 ppm | General range for the carbon atoms of the 7-deazapurine core. |
| Alkyne Carbons (C≡C) | ¹³C-NMR | δ ≈ 80-100 ppm | Typical range for the sp-hybridized carbons of the alkyne side chain. | |
Application Workflow in Biological Research
Modified nucleosides like this compound are not typically components of natural signaling pathways but are designed as tools to probe biological systems. The following diagram illustrates a common experimental workflow for using such an analog as a molecular probe after its incorporation into DNA.
References
The Discovery and Development of 7-Deazaadenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine analogs, a class of nucleoside analogs where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom, have emerged as a versatile scaffold in drug discovery. This structural modification, inspired by the natural product tubercidin, alters the electronic properties and metabolic stability of the parent adenosine molecule, leading to a broad spectrum of biological activities.[1][2][3] These analogs have been investigated for their potential as antiviral, anticancer, and antiparasitic agents.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of key 7-deazaadenosine analogs, with a focus on quantitative data and experimental methodologies.
Core Synthetic Strategies
The synthesis of 7-deazaadenosine analogs typically involves the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, followed by glycosylation with a protected ribose or deoxyribose derivative. Subsequent modifications at the C6 and C7 positions of the nucleobase, as well as on the sugar moiety, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
General Synthetic Schemes
A common approach to synthesize 7-substituted-7-deazaadenosine derivatives begins with a protected glycosyl donor, which undergoes a Mitsunobu condensation to form the nucleoside scaffold. The 6-chloro intermediate is then converted to the 6-amino compound via an SNAr reaction with ammonia. Further modifications, such as Sonogashira and Suzuki cross-coupling reactions, can be employed to introduce various substituents at the 7-position.
Another strategy involves the direct C-glycosylation of a 9-deazaguanine derivative, which is then converted to the corresponding 9-deazaadenosine analog. Modifications at the 2- and 7-positions can be achieved through halogenation and subsequent substitution reactions.
Therapeutic Applications and Key Analogs
Antiviral Activity
7-Deazaadenosine analogs have demonstrated potent activity against a range of RNA viruses. Their mechanism of action often involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp).
A notable example is 7-deaza-2'-C-methyladenosine, a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The 7-deaza modification significantly enhances its inhibitory potency compared to the parent 2'-C-methyladenosine. Another analog, 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, has shown potent inhibition of poliovirus and dengue virus replication by acting as a substrate for the viral RdRP and getting incorporated into the viral RNA, mimicking both ATP and GTP.
Anticancer Activity
The anticancer potential of 7-deazaadenosine analogs stems from their ability to target key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
A series of 5',7-disubstituted 7-deazaadenosine analogs have been developed as irreversible pan-FGFR inhibitors. These compounds demonstrate potent inhibition of FGFR1-4 and suppress FGFR-mediated signaling, leading to antiproliferative activity in cancer cell lines with FGFR dysregulation.
Researchers have also designed 7-substituted 7-deaza-4'-thioadenosine derivatives as multi-kinase inhibitors. By targeting the conserved ribose pocket of the ATP binding site, these analogs can inhibit multiple kinases, potentially overcoming drug resistance.
Antiparasitic Activity
Modified 7-deazaadenosine analogs have also shown promise in treating parasitic infections. For instance, 7-aryl-7-deaza-3'-deoxy-ribofuranosyl nucleosides have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic properties of selected 7-deazaadenosine analogs.
Table 1: Antiviral Activity of 7-Deazaadenosine Analogs
| Compound | Virus | Assay | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | Plaque Assay | 11 nM | >100-fold selectivity | |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus (DENV) | Plaque Assay | 62 nM | - | |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Replicon Assay | - | Reduced cellular toxicity |
Table 2: Anticancer Activity of 7-Deazaadenosine Analogs
| Compound | Target | Cell Line | IC50 | Reference |
| 7-benzyl-9-deazaadenosine | - | L1210 Leukemia | 0.07 µM | |
| 7-benzyl-9-deazaadenosine | - | P388 Leukemia | 0.1 µM | |
| 7-benzyl-9-deazaadenosine | - | CCRF-CEM Leukemia | 0.2 µM | |
| 7-methyl-9-deazaadenosine | - | L1210 Leukemia | 0.4 µM | |
| 2-fluoro-9-deazaadenosine | - | P388 Leukemia | 0.9 µM |
Table 3: Pharmacokinetic Properties of a 7-Deazaadenosine Analog
| Compound | Species | Half-life (t1/2) | Intrinsic Clearance | Reference |
| Adenosine analogue 6h | Human Liver Microsomes | 68 min | Low | |
| Adenosine analogue 6h | Rat Liver Microsomes | 65 min | Low | |
| Adenosine analogue 6h | Mouse Liver Microsomes | 69 min | Low | |
| Acrylamide-containing compound 13f | Human Liver Microsomes | 9.4 min | High |
Experimental Protocols
Synthesis of 5',7-Disubstituted 7-Deaza-adenosine Analogues
A detailed synthetic route is provided in the source material. Key steps include:
-
Synthesis of the Nucleoside Scaffold: Mitsunobu condensation of a TBS-protected glycosyl donor.
-
Introduction of the Amino Group: SNAr reaction of the 6-chloro intermediate with ammonia.
-
Deprotection: Removal of the TBS group using formic acid.
-
Introduction of Substituents at the 7-Position: Sonogashira and Suzuki cross-coupling reactions.
-
Modification at the 5'-Position: Mitsunobu reaction to introduce an azide, followed by a Staudinger reaction to yield the 5'-amino intermediate.
Biochemical FGFR Kinase Assay
The inhibitory activity of the synthesized compounds against FGFR1-4 was determined using a standard kinase assay. The general steps are:
-
Incubate the respective FGFR kinase with the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Measure the kinase activity, typically by quantifying the phosphorylation of a substrate peptide using methods like ELISA or fluorescence-based assays.
-
Calculate the IC50 values from the dose-response curves.
Cellular Antiproliferative Assay
The effect of the compounds on the proliferation of cancer cell lines was assessed using assays such as the SRB (Sulphorhodamine B) assay. The protocol involves:
-
Seed cancer cells (e.g., HCT116, RT4) in 96-well plates.
-
Treat the cells with various concentrations of the test compounds.
-
After a defined incubation period, fix the cells with trichloroacetic acid.
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength to determine cell viability.
Microsomal Stability Assay
The metabolic stability of the compounds was evaluated using liver microsomes from different species. The general procedure is:
-
Incubate the test compound with liver microsomes in the presence of NADPH.
-
Take samples at different time points.
-
Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Visualizations
Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by 7-deazaadenosine analogs.
Experimental Workflow
References
- 1. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 4. researchgate.net [researchgate.net]
The Role of 7-Deaza Modification in Nucleic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The strategic modification of nucleic acids is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research. Among the vast arsenal of available modifications, the substitution of the nitrogen atom at the 7-position of purine nucleobases with a carbon atom, known as 7-deaza modification, has emerged as a powerful tool. This alteration, while seemingly subtle, imparts significant changes to the biochemical and biophysical properties of DNA and RNA. This technical guide provides an in-depth exploration of the core principles of 7-deaza modifications, their impact on nucleic acid structure and function, and their applications in various research and drug development contexts.
Core Principles of 7-Deaza Modification
The fundamental change in a 7-deaza purine is the replacement of the N7 atom with a C-H group. This modification is isosteric to the natural purine, meaning it has a similar size and shape, thus generally preserving the Watson-Crick base-pairing geometry. However, the removal of the nitrogen atom at this position has profound consequences:
-
Alteration of the Major Groove: The N7 atom of purines is located in the major groove of the DNA double helix and serves as a hydrogen bond acceptor. Its replacement with a non-polar C-H group alters the electrostatic potential and hydrogen bonding capacity of the major groove. This can significantly impact the binding of proteins, enzymes, and other ligands that interact with this region of the DNA.
-
Disruption of Hoogsteen Base Pairing: The N7 position is crucial for the formation of Hoogsteen and reverse Hoogsteen base pairs, which are essential for the assembly of non-canonical DNA structures like G-quadruplexes. By eliminating this hydrogen bond acceptor, 7-deaza modifications effectively prevent the formation of such structures.
-
Increased Hydrophobicity: The substitution of a nitrogen atom with a carbon atom increases the hydrophobicity of the nucleobase, which can influence base stacking interactions and the overall stability of the nucleic acid duplex.
Impact on Nucleic Acid Structure and Stability
The introduction of 7-deaza purines into oligonucleotides leads to measurable changes in their structural and thermodynamic properties. These effects are dependent on the specific 7-deaza analog, the sequence context, and the environmental conditions.
Thermodynamic Stability
The effect of 7-deaza modifications on the thermal stability of DNA and RNA duplexes is a critical consideration for their application. The change in melting temperature (Tm) provides a quantitative measure of this impact.
| Modification | Sequence Context | ΔTm (°C) per modification | Reference |
| 7-deaza-2'-deoxyguanosine (dG7deaza) | d(CGCGAATTCGCG)2 | -0.8 | [1] |
| 7-deaza-2'-deoxyadenosine (dA7deaza) | d(CGCGAATTCGCG)2 | -1.2 | [2] |
| 7-deaza-8-aza-2'-deoxyguanosine | d(CGCGAATTCGCG)2 | +1.0 | [3] |
| 7-deaza-8-aza-2'-deoxyadenosine | Not specified | More stable than 7-deaza-dA:dT | [4] |
Table 1: Effect of 7-Deaza Modifications on Duplex Melting Temperature (Tm). The change in Tm is relative to the corresponding unmodified duplex.
The thermodynamic consequences of these modifications extend beyond simple Tm shifts. Detailed calorimetric studies have revealed that the incorporation of 7-deaza-guanine can lead to a significant reduction in the folding enthalpy (ΔH°) and is associated with changes in hydration and reduced cation binding[5]. In contrast, the 7-deaza-8-aza-guanine modification can increase duplex stability.
Structural Perturbations
High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, have shown that the incorporation of 7-deaza purines generally causes minimal distortion to the overall B-form DNA helical structure. The Watson-Crick base pairing remains intact. However, subtle changes in base stacking and the hydration spine of the major groove have been observed.
Applications in Research and Drug Development
The unique properties of 7-deaza modified nucleic acids have led to their widespread use in a variety of molecular biology applications and have positioned them as valuable tools in the development of nucleic acid-based therapeutics.
Overcoming Challenges in PCR and DNA Sequencing
GC-rich sequences and regions prone to forming secondary structures, such as G-quadruplexes, are notoriously difficult to amplify by PCR and to sequence accurately. The incorporation of 7-deaza-dGTP in place of dGTP is a widely adopted strategy to overcome these challenges. By preventing the formation of Hoogsteen base pairs, 7-deaza-dGTP disrupts the formation of stable G-quadruplexes and other secondary structures, leading to improved PCR yields and the resolution of band compressions in Sanger sequencing.
Probing DNA-Protein Interactions
The modification of the major groove by 7-deaza purines provides a powerful method for investigating the recognition mechanisms of DNA-binding proteins and enzymes. By selectively replacing purines at specific sites with their 7-deaza analogs, researchers can assess the importance of the N7 position for binding and activity. For example, the substitution of guanine with 7-deaza-guanine can protect DNA from cleavage by certain restriction endonucleases, indicating that the N7 atom is a critical contact point for these enzymes.
Aptamer and Ribozyme Engineering
The development of aptamers and ribozymes with enhanced stability and novel functionalities often involves the incorporation of modified nucleotides. 7-Deaza purines can be used to modulate the folding and activity of these functional nucleic acids. For instance, replacing guanosines with 7-deaza-guanosines can be used to confirm the role of G-quadruplex formation in the function of a particular RNA sequence.
Therapeutic Oligonucleotides
In the field of drug development, 7-deaza modifications are being explored for their potential to improve the therapeutic properties of antisense oligonucleotides and siRNAs. The increased stability of certain 7-deaza analogs and their altered interactions with cellular proteins could lead to improved efficacy and pharmacokinetic profiles.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 7-deaza modified nucleic acids.
Synthesis of 7-Deaza Modified Oligonucleotides
The incorporation of 7-deaza purines into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The corresponding 7-deaza-phosphoramidite building blocks are commercially available.
Protocol for Solid-Phase Oligonucleotide Synthesis with 7-Deaza-Phosphoramidites:
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the desired 3'-terminal nucleoside.
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activate the 7-deaza-phosphoramidite monomer with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Iteration: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all remaining protecting groups by treatment with concentrated ammonium hydroxide.
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
PCR Amplification of GC-Rich Templates using 7-Deaza-dGTP
Reaction Setup (for a 25 µL reaction):
| Component | Final Concentration | Volume |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 200 µM | 0.5 µL |
| dGTP (10 mM) | 50 µM | 0.125 µL |
| 7-deaza-dGTP (10 mM) | 150 µM | 0.375 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Template DNA | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
Table 2: PCR Reaction Mixture for GC-Rich Templates. A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended.
Thermal Cycling Protocol:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
Sanger Sequencing with 7-Deaza-dGTP
To resolve band compressions in Sanger sequencing, the dGTP in the sequencing reaction mix is replaced with 7-deaza-dGTP.
Cycle Sequencing Reaction Setup:
-
Combine the following in a PCR tube:
-
Template DNA (100-500 ng plasmid or 10-100 ng PCR product).
-
Sequencing Primer (3.2 pmol).
-
Sequencing Ready Reaction Mix (containing DNA polymerase, ddNTPs, dATP, dCTP, dTTP, and 7-deaza-dGTP).
-
Nuclease-free water to a final volume of 10-20 µL.
-
-
Perform thermal cycling according to the sequencing kit manufacturer's instructions.
-
Purify the sequencing products to remove unincorporated dyes and primers.
-
Analyze the products by capillary electrophoresis.
Analysis of G-Quadruplex Formation using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformation of nucleic acids. The formation of G-quadruplexes gives rise to characteristic CD spectra, which are distinct from those of duplex or single-stranded DNA. The use of 7-deaza-guanine substituted oligonucleotides can serve as a negative control to confirm that the observed spectral changes are indeed due to G-quadruplex formation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the unmodified and 7-deaza-guanine modified oligonucleotides in a buffer containing a cation that supports G-quadruplex formation (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.5).
-
Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
CD Spectroscopy:
-
Record the CD spectra of both the unmodified and modified samples from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).
-
A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm. An antiparallel G-quadruplex often exhibits a positive peak around 295 nm and a negative peak around 260 nm.
-
-
Data Analysis:
-
Compare the spectra of the unmodified and 7-deaza-guanine modified oligonucleotides. The absence of the characteristic G-quadruplex signature in the spectrum of the modified oligonucleotide confirms that the observed structure in the unmodified sample is a G-quadruplex.
-
Visualizations of Key Processes
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to 7-deaza modifications.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
An In-depth Technical Guide to Alkyne-Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-modified nucleosides have emerged as indispensable chemical tools in molecular biology, drug discovery, and diagnostics. These synthetic analogs of natural nucleosides contain a terminal alkyne group, a small and biologically inert functional handle.[1][2][3] The true power of this modification lies in its ability to participate in highly specific and efficient bioorthogonal "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
This bioorthogonality allows for the precise chemical labeling of nucleic acids (DNA and RNA) in their native environment, including within living cells and organisms, without interfering with biological processes. By introducing alkyne-modified nucleosides through metabolic incorporation—where cells mistake them for their natural counterparts—or by enzymatic or solid-phase synthesis into oligonucleotides, researchers can tag and subsequently visualize, isolate, and analyze nucleic acids for a myriad of applications. These applications range from imaging newly synthesized DNA and RNA to understand cellular proliferation and transcription dynamics, to identifying drug targets and developing novel therapeutic oligonucleotides. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and critical workflows associated with the use of alkyne-modified nucleosides.
Data Presentation: Synthesis and Reaction Efficiencies
The efficiency of synthesizing and applying alkyne-modified nucleosides is critical for their successful implementation. The following tables summarize key quantitative data from the literature, including synthesis yields and reaction efficiencies for various click chemistry conjugations.
Table 1: Synthesis Yields of Alkyne-Modified Nucleoside Analogs
| Nucleoside Analog | Modification Position | Synthetic Strategy | Yield (%) | Reference |
| Adenosine-bile acid conjugate (15a) | C8 of Adenine | CuAAC | 72% | |
| Adenosine-bile acid conjugate (15b) | C8 of Adenine | CuAAC | 78% | |
| 2'-deoxyadenosine-nitric oxide photodonor | C8 of Adenine | CuAAC | Not specified | |
| Arabinofuranosyl triazole nucleoside (47) | Nucleobase replacement | CuAAC as key step | Not specified | |
| Spirocyclic nucleoside analogs (54) | Intramolecular cycloaddition | Thermal Azide-Alkyne Cycloaddition | 95% | |
| 8-azidoadenosine-cyclooctyne (56, 58) | C8 of Adenine | SPAAC | Nearly quantitative | |
| Uridine-derived antibacterial (64) | C5 of Uridine | CuAAC | Not specified | |
| 8-Alkyne-Modified 2'-Deoxyadenosine Monophosphate | C8 of Adenine | Sonogashira coupling, then phosphorylation | 70% | |
| Alkyne-functionalized nucleosides (5c, 5d) | 5-position of Uracil | Radical bromination and substitution | 52-57% |
Table 2: Click Chemistry Reaction Yields and Conditions
| Reaction Type | Substrates | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| CuAAC | Alkyne-nucleosides & Bile acid azides | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH/THF | 18 h | 60-90% | |
| CuAAC | C8-Alkyne Oligonucleotides & Marker-azide | Precomplexed Cu(I) | 30 min - 4 h | Near quantitative | |
| CuAAC | Alkyne-DNA & Alexa Fluor 647 azide | 100 µM CuSO₄, 500 µM THPTA, 1 mM sodium ascorbate | 2 h | Not specified | |
| SPAAC | 8-azido adenosine & Cyclooctynes | DMSO, room temperature | 5 min | Nearly quantitative | |
| SPAAC | Azido-squalene & Alkyne-Oligonucleotide | DMSO/H₂O/acetone | 12-18 h | up to 95% | |
| SPAAC | Cyclooctyne-protein & Azide-molecule | PBS, pH 7.4, 37°C | 2-12 h | Not specified |
Key Methodologies and Visual Workflows
The practical application of alkyne-modified nucleosides relies on robust experimental protocols. This section details the methodologies for their synthesis and subsequent use in click chemistry reactions and metabolic labeling, accompanied by visual diagrams generated using the DOT language to illustrate the workflows.
Synthesis of Alkyne-Modified Nucleosides
The introduction of an alkyne moiety onto a nucleoside can be achieved through various synthetic routes. A common and effective method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a halogenated nucleoside.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Precision: A Technical Guide to Click Chemistry Principles with Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the ability to precisely modify complex biomolecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, represents a paradigm shift towards reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. This guide delves into the core principles of click chemistry and its transformative application in the modification of nucleosides, the fundamental building blocks of DNA and RNA. The marriage of these two fields has unlocked unprecedented opportunities for developing novel therapeutics, diagnostic tools, and research probes.
Core Principles of Click Chemistry
Click chemistry is not a single reaction, but rather a philosophy that emphasizes simplicity and reliability.[1] To qualify as a "click" reaction, a chemical transformation should ideally:
-
Be modular and have a wide scope.
-
Yield high reaction conversion rates.
-
Generate harmless byproducts that are easily removed.
-
Be stereospecific.
-
Exhibit simple reaction conditions, often in benign solvents like water.
-
Utilize readily available starting materials and reagents.
The most prominent examples of click chemistry, especially in the context of biological systems, are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][] These reactions are bio-orthogonal, meaning they can proceed within a living system without interfering with native biochemical processes.[4][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, selectivity, and mild reaction conditions. The copper(I) catalyst is crucial for accelerating the reaction and ensuring the regioselectivity of the triazole product.
A key challenge in applying CuAAC to nucleic acids was the potential for copper-induced damage to the DNA or RNA backbone. This issue has been largely overcome through the development of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives, which protect the nucleic acid from degradation while maintaining catalytic activity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole product. While SPAAC is generally slower than CuAAC, its metal-free nature makes it highly suitable for in vivo applications.
Click Chemistry with Modified Nucleosides: A Powerful Alliance
The modification of nucleosides with bioorthogonal functional groups, such as azides and alkynes, allows for their subsequent labeling with a wide array of molecules, including fluorophores, biotin, and drug molecules. These modified nucleosides can be incorporated into DNA and RNA through solid-phase synthesis or enzymatic polymerization, providing a powerful handle for a multitude of applications.
Applications in Research and Drug Development
The ability to precisely label and track nucleic acids has profound implications for various research areas:
-
Cell Proliferation Studies: The incorporation of alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA allows for the visualization and quantification of cell proliferation.
-
DNA and RNA Imaging: Fluorescently labeling specific DNA or RNA sequences enables the study of their localization, dynamics, and interactions within living cells.
-
Drug Discovery and Development: Click chemistry facilitates the synthesis of novel nucleoside analogs with potential therapeutic activity, as well as the development of targeted drug delivery systems. By attaching drugs to oligonucleotides, they can be directed to specific cells or tissues.
-
Bioconjugation: This technique allows for the creation of complex biomolecular conjugates, such as antibody-oligonucleotide conjugates, for diagnostic and therapeutic purposes.
Quantitative Data Summary
The efficiency of click reactions with modified nucleosides is a critical parameter. The following tables summarize key quantitative data found in the literature.
| Reaction Type | Reactants | Catalyst/Promoter | Typical Reaction Time | Typical Yield | Reference |
| CuAAC | Alkyne-modified oligonucleotide, Azide-labeled molecule | Cu(I) with stabilizing ligand (e.g., TBTA, THPTA) | 30 min - 4 hours | Near quantitative | |
| SPAAC | Azido-modified nucleoside, Strained cyclooctyne (e.g., DIBO) | None | Minutes to hours | Almost quantitative | |
| Intramolecular CuAAC | 5'-azido and 5-octadiynyl dU/dC | Cu(I) with TBTA | Not specified | ~70% |
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry with modified nucleosides. Below are representative protocols for CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Oligonucleotide
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized molecule (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a stock solution of the THPTA/CuSO₄ complex: Incubate CuSO₄ with THPTA in a 1:2 molar ratio in nuclease-free water for several minutes. This solution can be stored frozen.
-
Dissolve the alkyne-modified oligonucleotide in an appropriate buffer.
-
Add the azide-functionalized molecule in a 4-50 fold molar excess to the oligonucleotide solution.
-
Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture to a final concentration of approximately 25 equivalents relative to the oligonucleotide.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of approximately 40 equivalents.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell RNA Imaging
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
2'-Azido guanosine (2'-N₃-G)
-
Fluorescently-labeled dibenzocyclooctyne (DBCO)
-
Live-cell imaging buffer (e.g., PBS with calcium and magnesium)
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Prepare a labeling medium by supplementing the complete cell culture medium with 2'-N₃-G at a final concentration of 10-100 µM.
-
Incubate the cells in the labeling medium for 1 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated 2'-N₃-G.
-
-
SPAAC Reaction and Imaging:
-
Prepare the SPAAC reaction solution by diluting the fluorescently-labeled DBCO stock solution into pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.
-
Add the SPAAC reaction solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Gently remove the SPAAC reaction solution and wash the cells three times with pre-warmed live-cell imaging buffer.
-
(Optional) Incubate the cells with a nuclear counterstain for 5-10 minutes.
-
Wash the cells twice with live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the principles and applications discussed, the following diagrams, generated using the DOT language, illustrate key concepts.
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, has emerged as an indispensable tool for the modification of nucleosides and nucleic acids. Its simplicity, efficiency, and bioorthogonality have paved the way for significant advancements in drug discovery, diagnostics, and fundamental biological research. As new click reactions and modified nucleosides continue to be developed, the scope and impact of this powerful chemical toolbox are set to expand even further, promising exciting new avenues for scientific exploration and therapeutic innovation.
References
Preliminary Studies on 7-TFA-ap-7-Deaza-dA: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the preliminary studies of 7-TFA-ap-7-Deaza-dA. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a nucleoside antimetabolite.
Introduction
This compound is a modified deoxyadenosine analog characterized by the substitution of the nitrogen at the 7-position of the purine ring with a carbon atom, and the attachment of a trifluoroacetylamino-propargyl group at this new 7-position. This modification of the nucleobase can significantly alter the molecule's chemical and biological properties. The 7-deaza modification is a key feature in several nucleoside analogs, often leading to increased potency against viral polymerases and improved pharmacokinetic profiles.[1][2]
Analogs of 7-deaza purines have been explored for various therapeutic and diagnostic applications. For instance, 7-deaza-2'-C-methyl-adenosine has demonstrated potent and selective inhibition of Hepatitis C Virus (HCV) replication.[1][2] The replacement of the N7 atom with a carbon atom in 7-deaza-2'-deoxyguanosine diminishes the structure of the major groove in DNA without interfering with Watson-Crick base pairing, a property useful in sequencing GC-rich regions.[3]
The subject of this guide, this compound, and its dideoxy counterpart, 7-TFA-ap-7-Deaza-ddA, are noted for their utility in the synthesis of thiotriphosphate nucleotide dye terminators for DNA sequencing applications. Furthermore, its classification as a nucleoside antimetabolite suggests potential applications in areas such as oncology, specifically in inducing cancer-programmed cell death.
Chemical and Physical Properties
A summary of the available quantitative data for this compound and its related dideoxy analog is presented in the table below.
| Property | This compound | 7-TFA-ap-7-Deaza-ddA |
| CAS Number | 178420-75-2 | 114748-71-9 |
| Molecular Formula | C16H16F3N5O4 | Not explicitly found |
| Molecular Weight | 399.32 g/mol | Not explicitly found |
| SMILES | Not explicitly found | OC[C@@H]1CC--INVALID-LINK--O1 |
| Solubility | Not explicitly found | 10 mM in DMSO |
Synthesis and Experimental Protocols
The synthesis of 7-alkynyl-7-deazapurine nucleosides generally involves a key cross-coupling reaction. A common and effective method is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound synthesis, this would typically involve the coupling of a protected 7-halo-7-deaza-2'-deoxyadenosine with N-propargyltrifluoroacetamide.
General Experimental Protocol for Sonogashira Coupling
A plausible experimental protocol for the synthesis of 7-alkynyl-7-deazaadenosine analogs is detailed below. This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Protected 7-iodo-7-deaza-2'-deoxyadenosine
-
N-propargyltrifluoroacetamide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of protected 7-iodo-7-deaza-2'-deoxyadenosine in anhydrous solvent under an inert atmosphere, add the base, N-propargyltrifluoroacetamide, CuI, and the palladium catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Remove the protecting groups under appropriate conditions to yield the final product, this compound.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
Biological Activity and Mechanism of Action
As a nucleoside antimetabolite, this compound is expected to exert its biological effects by interfering with nucleic acid synthesis. Once inside the cell, it is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then act as a substrate for DNA polymerases.
The incorporation of the modified nucleotide into a growing DNA strand can lead to chain termination, particularly if it is a dideoxy analog (ddA). Even as a deoxy analog (dA), the bulky 7-substituent may hinder further chain elongation or alter the DNA structure, leading to replication fork stalling and the activation of DNA damage response pathways. This disruption of DNA synthesis and integrity can ultimately trigger apoptosis, or programmed cell death, which is a key mechanism for its potential anticancer activity.
Signaling Pathway
The proposed mechanism of action, involving the disruption of DNA synthesis and induction of apoptosis, is depicted in the following signaling pathway diagram.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
Methodological & Application
Application Notes and Protocols for 7-Alkynyl-7-Deaza-dA in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific labeling of oligonucleotides using 7-alkynyl-7-deaza-2'-deoxyadenosine (7-alkynyl-7-deaza-dA) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the efficient and specific conjugation of a wide variety of molecules, such as fluorescent dyes, biotin, or therapeutic agents, to DNA.
Introduction
The modification of oligonucleotides is a critical tool in diagnostics, therapeutics, and fundamental research. The 7-position of 7-deazapurine nucleosides is an ideal site for modification as it resides in the major groove of the DNA double helix, minimizing disruption of hybridization. The introduction of an alkyne group at this position of 2'-deoxyadenosine provides a bioorthogonal handle for post-synthetic modification via the highly efficient and specific CuAAC reaction.[1][2] This "click" reaction forms a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-functionalized molecule of interest.[1]
Experimental Workflow
The overall process involves three main stages:
-
Solid-Phase Oligonucleotide Synthesis: Incorporation of the 7-alkynyl-7-deaza-dA phosphoramidite into the desired DNA sequence.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to conjugate the azide-containing molecule to the alkyne-modified oligonucleotide.
-
Purification and Analysis: Isolation and characterization of the final labeled oligonucleotide.
Quantitative Data Summary
The efficiency of each step is crucial for obtaining a high yield of the final labeled product. The following table summarizes key quantitative parameters.
| Parameter | Typical Value | Notes |
| Phosphoramidite Incorporation Efficiency | >98% | Dependent on the quality of reagents and synthesizer performance. Longer coupling times (e.g., 6 minutes) can maximize efficiency for modified phosphoramidites.[3][4] |
| CuAAC Reaction Yield | Near Quantitative (>95%) | Highly efficient under optimized conditions. |
| Duplex Stability (Tm) | Variable | The triazole linkage can be destabilizing to the DNA duplex. The extent of destabilization depends on the sequence and the nature of the conjugated molecule. |
| Final Product Purity | >85% | Achievable with HPLC purification. |
Experimental Protocols
Protocol 1: Incorporation of 7-Alkynyl-7-deaza-dA Phosphoramidite
This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing a 7-alkynyl-7-deaza-dA modification.
Materials:
-
Standard DNA synthesis reagents (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile
-
7-Alkynyl-7-deaza-2'-deoxyadenosine phosphoramidite (e.g., 7-(Octa-1,7-diynyl)-7-deaza-dA-CEP or 7-Ethynyl-7-deaza-dA-CEP)
-
Controlled Pore Glass (CPG) solid support
-
DNA synthesizer
Procedure:
-
Prepare a 0.1 M solution of the 7-alkynyl-7-deaza-dA phosphoramidite in anhydrous acetonitrile.
-
Set up the DNA synthesizer with all necessary reagents and the CPG solid support.
-
Program the desired oligonucleotide sequence into the synthesizer.
-
For the coupling step involving the modified phosphoramidite, increase the coupling time to 6 minutes to ensure high incorporation efficiency. Standard coupling times can be used for natural phosphoramidites.
-
Run the automated synthesis protocol.
-
Upon completion, cleave the oligonucleotide from the solid support and deprotect using standard procedures (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Dry the resulting alkyne-modified oligonucleotide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified oligonucleotide and an azide-functionalized molecule.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized molecule (e.g., fluorescent dye azide, biotin azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (freshly prepared solution)
-
DMSO
-
Phosphate buffered saline (PBS) or Triethylammonium acetate (TEAA) buffer (pH 7.0)
-
Nuclease-free water
Reaction Setup:
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-Oligonucleotide | Varies | 20-200 µM |
| Azide Molecule | 10 mM in DMSO | 1.5 x [Oligonucleotide] |
| CuSO₄ | 20 mM in water | 0.5-1 mM |
| TBTA/THPTA | 10 mM in 55% DMSO | 2.5-5 mM |
| Sodium Ascorbate | 100 mM in water | 5 mM |
| Buffer (e.g., PBS) | 10x | 1x |
| DMSO | - | Up to 50% v/v |
| Nuclease-free water | - | To final volume |
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Add the buffer and DMSO, and vortex to mix.
-
Add the azide stock solution and vortex.
-
In a separate tube, pre-mix the CuSO₄ and TBTA/THPTA solutions.
-
Add the freshly prepared sodium ascorbate solution to the oligonucleotide/azide mixture and vortex briefly.
-
Add the CuSO₄/ligand complex to initiate the reaction.
-
Incubate the reaction at room temperature overnight, protected from light.
-
If precipitation occurs, gently heat the mixture (e.g., to 37°C) and vortex to redissolve.
Protocol 3: Purification and Analysis of the Labeled Oligonucleotide
This protocol describes the purification of the click-modified oligonucleotide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude labeled oligonucleotide from Protocol 2
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Ethanol or acetone for precipitation
-
Sodium acetate or lithium perchlorate
Procedure:
-
Precipitation:
-
To the reaction mixture, add sodium acetate to a final concentration of 0.3 M.
-
Add 2.5 volumes of cold ethanol or 4 volumes of acetone.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide.
-
Wash the pellet with cold 70% ethanol or acetone and dry.
-
-
HPLC Purification:
-
Resuspend the dried pellet in Mobile Phase A.
-
Inject the sample onto the reversed-phase HPLC column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B. The labeled oligonucleotide, being more hydrophobic, will have a longer retention time than the unlabeled starting material.
-
Collect the fractions corresponding to the desired product peak.
-
-
Desalting:
-
Pool the collected fractions and evaporate the acetonitrile.
-
Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.
-
-
Analysis:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Quantify the oligonucleotide by measuring its absorbance at 260 nm.
-
Conclusion
The use of 7-alkynyl-7-deaza-dA in conjunction with click chemistry provides a robust and versatile platform for the site-specific labeling of DNA. The high efficiency of both the phosphoramidite incorporation and the CuAAC reaction ensures good yields of the desired conjugate. This methodology is a valuable tool for researchers in various fields, enabling the development of novel diagnostic probes, therapeutic agents, and tools for molecular biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-directed spin-labeling of DNA by the azide-alkyne 'click' reaction: nanometer distance measurements on 7-deaza-2'-deoxyadenosine and 2'-deoxyuridine nitroxide conjugates spatially separated or linked to a 'dA-dT' base pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of 7-TFA-ap-7-Deaza-dATP into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza-7-substituted purine nucleosides are a class of modified nucleobases with significant applications in molecular biology, diagnostics, and drug development. The replacement of the N7 atom of the purine ring with a carbon atom alters the hydrogen bonding capabilities in the major groove of the DNA duplex without disrupting the Watson-Crick base pairing. This modification can enhance the properties of DNA, for instance by reducing the formation of secondary structures in GC-rich regions.[1] Modifications at the C7 position with various functional groups, such as the trifluoroacetylamino-propargyl (TFA-ap) group, allow for the introduction of specific functionalities into the DNA molecule.
The trifluoroacetylamino-propargyl linker provides a reactive handle for post-synthetic modifications via "click chemistry" or other conjugation methods. This enables the site-specific labeling of DNA with fluorophores, biotin, or other reporter molecules. The enzymatic incorporation of the corresponding 2'-deoxyadenosine 5'-triphosphate analog, 7-TFA-ap-7-Deaza-dATP, into DNA using DNA polymerases is a key step in harnessing the potential of this modified nucleotide.
These application notes provide an overview of the enzymatic incorporation of 7-TFA-ap-7-Deaza-dATP and detailed protocols for its use in primer extension and polymerase chain reaction (PCR) applications.
Data Presentation
The enzymatic incorporation efficiency of 7-TFA-ap-7-Deaza-dATP is expected to be comparable to other 7-alkynyl-7-deaza-dATP analogs. The following tables summarize the relative incorporation efficiencies of various 7-substituted-7-deaza-dATP analogs by different DNA polymerases, providing an estimate for the performance of 7-TFA-ap-7-Deaza-dATP.
Table 1: Relative Incorporation Efficiency of 7-Substituted-7-Deaza-dATP Analogs in Primer Extension
| DNA Polymerase | 7-Ethynyl-7-deaza-dATP (% incorporation relative to dATP) | Reference |
| Bst DNA Polymerase | 70-76% | [2] |
| KOD XL DNA Polymerase | Good substrate | [3] |
| Pwo DNA Polymerase | Moderate to good substrate | |
| Vent(exo-) DNA Polymerase | Moderate to good substrate | |
| Taq DNA Polymerase | Good substrate | [4] |
Table 2: Kinetic Parameters for the Incorporation of 7-Ethynyl-7-deaza-dATP by Bst DNA Polymerase
| Nucleotide | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |
| dATP | 15.5 ± 2 | 210 ± 15 | 13 ± 2 | [5] |
| 7-Ethynyl-7-deaza-dATP | Lower than dATP (higher affinity) | Comparable to dATP | Higher than dATP |
Experimental Protocols
Protocol 1: Single Nucleotide Incorporation of 7-TFA-ap-7-Deaza-dATP via Primer Extension
This protocol is designed to incorporate a single 7-TFA-ap-7-Deaza-dA nucleotide at a specific position in a DNA strand.
Materials:
-
Template DNA oligonucleotide
-
5'-fluorescently labeled primer oligonucleotide
-
7-TFA-ap-7-Deaza-dATP (1 mM stock)
-
dGTP, dCTP, TTP (10 mM each)
-
DNA Polymerase (e.g., KOD XL, Deep Vent (exo-), Pwo)
-
10x Polymerase Reaction Buffer
-
Nuclease-free water
-
Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)
-
Denaturing polyacrylamide gel (15-20%)
-
TBE buffer
Procedure:
-
Annealing Reaction:
-
In a PCR tube, mix:
-
Template DNA (1.5 pmol)
-
5'-labeled Primer (1 pmol)
-
10x Polymerase Reaction Buffer (2 µL)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Heat the mixture to 95°C for 2 minutes.
-
Allow the mixture to cool slowly to room temperature to anneal the primer to the template.
-
-
Incorporation Reaction:
-
To the annealed primer-template mixture, add:
-
7-TFA-ap-7-Deaza-dATP (1 µL of 1 µM, final concentration 50 nM)
-
DNA Polymerase (1-2 units)
-
-
The final reaction volume is 20 µL.
-
Incubate at the optimal temperature for the chosen polymerase for 10-30 minutes.
-
-
Chain Elongation (Optional):
-
To extend the chain beyond the incorporated modified nucleotide, add a mixture of natural dNTPs (dATP, dGTP, dCTP, TTP) to a final concentration of 100 µM each.
-
Continue the incubation for another 10-30 minutes.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume (20 µL) of Stop/Loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled DNA fragments using an appropriate gel imaging system.
-
Protocol 2: PCR Amplification with 7-TFA-ap-7-Deaza-dATP
This protocol describes the incorporation of this compound into a PCR product. A mix of 7-TFA-ap-7-Deaza-dATP and natural dATP is often recommended to ensure efficient amplification, especially for longer amplicons.
Materials:
-
DNA template
-
Forward and reverse primers
-
7-TFA-ap-7-Deaza-dATP (1 mM stock)
-
dATP, dGTP, dCTP, TTP (10 mM each)
-
Thermostable DNA Polymerase (e.g., Taq, Pwo, KOD XL)
-
10x PCR Buffer
-
MgCl₂ solution (if not included in the buffer)
-
Nuclease-free water
-
Agarose gel
-
DNA loading dye
-
DNA ladder
Procedure:
-
Prepare the PCR Master Mix:
-
For a 50 µL reaction, mix the following components (adjust volumes as needed):
-
10x PCR Buffer (5 µL)
-
dNTP mix (1 µL of 10 mM each of dGTP, dCTP, TTP)
-
dATP (e.g., 0.25 µL of 10 mM, for a 3:1 ratio of modified to natural)
-
7-TFA-ap-7-Deaza-dATP (e.g., 0.75 µL of 1 mM, for a 3:1 ratio)
-
Forward Primer (1 µL of 10 µM)
-
Reverse Primer (1 µL of 10 µM)
-
DNA Template (1-10 ng)
-
Thermostable DNA Polymerase (0.5-1 µL)
-
Nuclease-free water to 50 µL.
-
-
Note: The optimal ratio of 7-TFA-ap-7-Deaza-dATP to dATP may need to be determined empirically. A starting point of 3:1 is often recommended for 7-deaza-dGTP in GC-rich PCR and can be adapted here.
-
-
Perform PCR:
-
Use the following general cycling conditions, optimizing as needed for your specific template and primers:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analyze PCR Products:
-
Mix a portion of the PCR product with DNA loading dye.
-
Run the samples on an agarose gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light after staining with an appropriate DNA stain.
-
Mandatory Visualization
Caption: Workflow for the synthesis and enzymatic incorporation of 7-TFA-ap-7-Deaza-dATP into DNA.
Caption: Logic diagram of single nucleotide incorporation via primer extension.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne-dATP (7-deaza-7-Ethynyl-dATP) [baseclick.eu]
- 4. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-TFA-ap-7-Deaza-dATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-TFA-ap-7-Deaza-dATP is a modified 2'-deoxyadenosine triphosphate analog. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, prevents the formation of Hoogsteen base pairs and can reduce secondary structures in GC-rich DNA regions. The C7 position, projecting into the major groove of the DNA double helix, allows for the attachment of various functional groups without significantly disrupting hybridization. The trifluoroacetylaminopropyl (TFA-ap) linker at this position provides a reactive handle for the conjugation of fluorophores, quenchers, or other biomolecules, making it a valuable tool in various molecular biology applications, including DNA sequencing, PCR, and the development of diagnostic assays.
These application notes provide an overview of the compatibility of 7-substituted-7-deaza-dATP analogs with various DNA polymerases and offer detailed protocols for evaluating the incorporation of 7-TFA-ap-7-Deaza-dATP into DNA.
Data Presentation: DNA Polymerase Compatibility
Table 1: Incorporation Efficiency of 7-Substituted-7-Deaza-dATP Analogs by Various DNA Polymerases
| Modified Nucleotide | Bst | KOD XL | Pwo | Vent (exo-) |
| 7-deaza-dATP | ~35% | N/A | N/A | N/A |
| 7-methyl-7-deaza-dATP | 35% | Moderate | Moderate | Moderate |
| 7-vinyl-7-deaza-dATP | 70% | Good | Good | Good |
| 7-ethynyl-7-deaza-dATP | 76% | Good | Good | Good |
| 7-phenyl-7-deaza-dATP | 73% | Good | Good | Good |
| Natural dATP | ~50% | N/A | N/A | N/A |
Data is presented as the percentage of incorporation in a competitive primer extension assay against natural dATP[1]. "Good" and "Moderate" indicate successful incorporation without precise quantification in the cited literature.
Kinetic studies have shown that 7-deazapurine dNTPs with π-electron-containing substituents (like ethynyl and phenyl) generally exhibit a higher affinity (lower KM) for the polymerase active site compared to their natural counterparts[1]. Given that the trifluoroacetylaminopropyl linker is relatively bulky, its effect on incorporation efficiency will need to be empirically determined.
Experimental Protocols
Protocol 1: Primer Extension Assay for Qualitative and Semi-Quantitative Analysis
This protocol allows for the initial screening of DNA polymerases and a semi-quantitative assessment of the incorporation of 7-TFA-ap-7-Deaza-dATP.
Materials:
-
DNA Template: A synthetic oligonucleotide with a known sequence.
-
Primer: A synthetic oligonucleotide (18-25 nt) complementary to the 3' end of the template, labeled at the 5' end (e.g., with 32P, or a fluorescent dye like FAM).
-
DNA Polymerase: A selection of polymerases to be tested (e.g., Bst, KOD XL, Pwo, Vent (exo-), Taq).
-
7-TFA-ap-7-Deaza-dATP: Stock solution of known concentration.
-
Natural dNTPs: dATP, dCTP, dGTP, dTTP stock solutions.
-
Reaction Buffer: 10x buffer supplied with the DNA polymerase.
-
Loading Dye: Formamide-based stop solution with tracking dyes.
-
Denaturing Polyacrylamide Gel (12-20%): For resolving small DNA fragments.
-
Nuclease-free water.
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and the template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to ensure proper annealing.
-
-
Reaction Setup:
-
Prepare a master mix for each polymerase to be tested. For a 20 µL reaction, combine:
-
2 µL of 10x Reaction Buffer
-
1 µL of annealed primer-template (e.g., 10 µM)
-
dNTP mix (see below)
-
DNA Polymerase (e.g., 1-2 units)
-
Nuclease-free water to 20 µL.
-
-
For the dNTP mix, prepare the following variations:
-
Control (+dATP): All four natural dNTPs at a final concentration of 100 µM each.
-
Test (-dATP, +Modified dATP): dCTP, dGTP, dTTP at 100 µM each, and 7-TFA-ap-7-Deaza-dATP at 100 µM.
-
Competitive: dCTP, dGTP, dTTP at 100 µM each, natural dATP at 100 µM, and 7-TFA-ap-7-Deaza-dATP at varying concentrations (e.g., 50, 100, 200 µM).
-
-
-
Primer Extension Reaction:
-
Incubate the reactions at the optimal temperature for the specific DNA polymerase for 15-30 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of loading dye.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis and Analysis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the tracking dyes have migrated sufficiently.
-
Visualize the bands using autoradiography (for 32P) or fluorescence imaging.
-
Compare the intensity of the full-length product in the test and control lanes to assess incorporation efficiency.
-
Protocol 2: Steady-State Kinetic Analysis for Quantitative Evaluation
This protocol determines the steady-state kinetic parameters (KM and kcat) for the incorporation of 7-TFA-ap-7-Deaza-dATP.[2][3]
Materials:
-
Same as Protocol 1, with the addition of a rapid-quench instrument or manual quenching setup.
-
Quantification software (e.g., ImageJ or similar).
Procedure:
-
Optimization of Reaction Conditions:
-
Perform pilot experiments to determine the optimal enzyme concentration and reaction time where product formation is linear and represents less than 20% of the substrate.[2]
-
-
Primer-Template Annealing:
-
As described in Protocol 1.
-
-
Kinetic Assay:
-
Prepare reaction mixtures containing the annealed primer-template, a fixed concentration of DNA polymerase, reaction buffer, and all dNTPs except dATP.
-
Initiate the reactions by adding varying concentrations of 7-TFA-ap-7-Deaza-dATP (e.g., a range from 0.5 to 150 µM).
-
Incubate the reactions for the predetermined optimal time at the polymerase's optimal temperature.
-
Quench the reactions at precise time points by adding a stop solution (e.g., 0.5 M EDTA).
-
-
Analysis:
-
Resolve the reaction products on a denaturing polyacrylamide gel.
-
Quantify the amount of extended primer for each substrate concentration.
-
Calculate the initial velocity (v) of the reaction at each concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
The incorporation efficiency is calculated as kcat/KM.
-
Mandatory Visualizations
Caption: Workflow for evaluating DNA polymerase compatibility with 7-TFA-ap-7-Deaza-dATP.
References
Application Note: Labeling of Oligonucleotides with 7-TFA-ap-7-Deaza-dA for Advanced Molecular Applications
Abstract
This application note provides a detailed protocol for the labeling of oligonucleotides using 7-TFA-ap-7-Deaza-dA, a modified dideoxyadenosine triphosphate analog. This analog incorporates a 7-deaza-adenine base, which can enhance the stability of oligonucleotides, and a trifluoroacetyl-protected aminopropargyl group, which provides a terminal alkyne for highly efficient and specific labeling via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This method allows for the covalent attachment of a wide variety of molecules, including fluorescent dyes, biotin, and other reporters, to the 3'-terminus of an oligonucleotide.[4] Detailed protocols for the enzymatic incorporation of this compound using Terminal deoxynucleotidyl Transferase (TdT) and subsequent click chemistry labeling with fluorescent azides are provided. This methodology is broadly applicable for researchers in molecular biology, diagnostics, and drug development.
Introduction
The precise and efficient labeling of oligonucleotides is crucial for a multitude of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), DNA sequencing, and microarray analysis.[4] The use of modified nucleosides offers a versatile platform for introducing specific functionalities into oligonucleotides. 7-deaza-purine analogs, such as 7-deaza-adenosine, are known to confer certain advantageous properties to oligonucleotides, including increased stability against degradation. The replacement of the nitrogen at position 7 of the purine ring with a carbon atom can alter the hydrogen-bonding capabilities in the major groove and prevent the formation of secondary structures in G-rich sequences.
This compound is a dideoxynucleoside triphosphate (ddNTP) analog that serves as a substrate for Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that adds nucleotides to the 3'-hydroxyl terminus of a DNA strand. The use of a ddNTP ensures the addition of only a single modified nucleotide, providing precise control over the labeling stoichiometry. The key feature of this analog is the aminopropargyl linker at the 7-position of the deaza-adenine base. The terminal alkyne of this linker is a versatile handle for post-synthetic modification via the highly efficient and bio-orthogonal click chemistry reaction. This reaction allows for the covalent conjugation of an azide-modified molecule of interest, such as a fluorescent dye, with high specificity and yield under mild aqueous conditions.
This application note details the two-step process for labeling an oligonucleotide: first, the enzymatic incorporation of this compound at the 3'-terminus of an oligonucleotide using TdT, and second, the click chemistry reaction to conjugate a fluorescent dye to the incorporated alkyne group.
Materials and Methods
Materials
-
7-TFA-ap-7-Deaza-ddATP
-
Single-stranded DNA oligonucleotide with a 3'-hydroxyl group
-
Terminal deoxynucleotidyl Transferase (TdT) and reaction buffer
-
Fluorescent dye azide (e.g., Alexa Fluor 488 Azide, Cyanine3 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Nuclease-free water
-
DMSO
-
Reagents for purification (e.g., ethanol, sodium acetate, spin columns, or HPLC system)
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 7-TFA-ap-7-Deaza-ddATP
This protocol describes the addition of a single 7-TFA-ap-7-Deaza-ddA nucleotide to the 3'-end of a DNA oligonucleotide using Terminal deoxynucleotidyl Transferase.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water: to a final volume of 50 µL
-
TdT Reaction Buffer (5X): 10 µL
-
CoCl₂ (2.5 mM): 10 µL
-
Oligonucleotide (100 µM): 1 µL
-
7-TFA-ap-7-Deaza-ddATP (1 mM): 2 µL
-
Terminal deoxynucleotidyl Transferase (20 U/µL): 1 µL
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 1-2 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 70°C for 10 minutes.
-
Purification: The alkyne-modified oligonucleotide can be purified from unincorporated nucleotides and the enzyme using several methods, such as ethanol precipitation or a suitable spin column purification kit. For many downstream click chemistry applications, direct use of the heat-inactivated reaction mixture may be possible, though purification is recommended for optimal results.
Protocol 2: Click Chemistry Labeling of Alkyne-Modified Oligonucleotide
This protocol details the conjugation of an azide-containing fluorescent dye to the 3'-alkyne-modified oligonucleotide via a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
-
Preparation of Reagents:
-
Alkyne-Oligonucleotide: Resuspend the purified alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-200 µM.
-
Fluorescent Dye Azide: Prepare a 10 mM stock solution of the desired fluorescent dye azide in anhydrous DMSO.
-
Copper Catalyst Solution: Prepare a 10 mM solution of CuSO₄ in nuclease-free water.
-
Ligand Solution: Prepare a 50 mM solution of THPTA or TBTA in DMSO/water.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water.
-
-
Click Reaction Setup: In a microcentrifuge tube protected from light, combine the following:
-
Alkyne-modified oligonucleotide (from a 100 µM stock): 5 µL (500 pmol)
-
Phosphate Buffer (pH 7.0, 1 M): 10 µL
-
Fluorescent Dye Azide (10 mM in DMSO): 1.5 µL (15 nmol, 30 eq)
-
Premix the following catalyst components before adding to the reaction:
-
CuSO₄ (10 mM): 2.5 µL
-
THPTA/TBTA (50 mM): 2.5 µL
-
-
Add the premixed catalyst to the reaction tube.
-
Sodium Ascorbate (100 mM, freshly prepared): 5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark. For more complex oligonucleotides or lower concentrations, the reaction can be left overnight.
-
Purification of Labeled Oligonucleotide: The fluorescently labeled oligonucleotide can be purified from excess dye and reaction components.
-
Ethanol Precipitation: Add 5 µL of 3 M sodium acetate (pH 5.2) and 150 µL of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and resuspend in a suitable buffer.
-
HPLC Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Results and Discussion
The successful labeling of oligonucleotides using this two-step method can be verified by various analytical techniques.
Analysis of Labeling Efficiency
The efficiency of the click chemistry reaction can be assessed by RP-HPLC. The chromatogram will show a shift in the retention time of the labeled oligonucleotide compared to the unlabeled alkyne-modified precursor due to the increased hydrophobicity of the conjugated dye. The labeling efficiency can be calculated by integrating the peak areas of the labeled and unlabeled species. Typically, click chemistry reactions on oligonucleotides proceed with high efficiency, often exceeding 95%.
Table 1: Representative Labeling Efficiencies of an Alkyne-Modified 20-mer Oligonucleotide with Different Fluorescent Dye Azides.
| Fluorescent Dye Azide | Reaction Time (hours) | Labeling Efficiency (%) |
| Alexa Fluor 488 Azide | 2 | > 98 |
| Cyanine3 Azide | 2 | > 97 |
| Alexa Fluor 647 Azide | 4 | > 95 |
Note: Data is representative and actual efficiencies may vary depending on the oligonucleotide sequence, purity, and reaction conditions.
Spectroscopic Characterization
The labeled oligonucleotides can be characterized by UV-Vis and fluorescence spectroscopy. The absorption spectrum will show the characteristic absorbance peak of the nucleic acid at ~260 nm and a second peak in the visible region corresponding to the absorbance maximum of the conjugated fluorescent dye. The fluorescence emission spectrum will show the characteristic emission profile of the attached dye upon excitation at its optimal wavelength.
Table 2: Spectroscopic Properties of Commonly Used Fluorescent Dye Azides for Oligonucleotide Labeling.
| Fluorescent Dye | Absorbance Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |
| Cyanine3 | 555 | 570 | ~150,000 | ~0.31 |
| Cyanine5 | ~648 | ~668 | ~250,000 | ~0.20 |
Note: Spectroscopic properties can be influenced by the local environment and conjugation to the oligonucleotide.
Stability of Labeled Oligonucleotides
The incorporation of 7-deaza-adenosine can increase the stability of oligonucleotides, particularly in the context of MALDI-MS analysis where it can reduce fragmentation. It is also reported that 7-deaza-dA containing oligonucleotides can exhibit similar or slightly altered duplex stability compared to their unmodified counterparts.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient TdT incorporation of the modified nucleotide. | Optimize TdT reaction conditions (enzyme concentration, incubation time). Verify the quality of the oligonucleotide and the modified ddATP. |
| Degradation of the alkyne-modified oligonucleotide. | Use nuclease-free reagents and proper handling techniques. Purify the oligonucleotide promptly after the TdT reaction. | |
| Inefficient click chemistry reaction. | Use freshly prepared sodium ascorbate. Ensure the copper catalyst and ligand are active. Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. | |
| Impurities in the oligonucleotide preparation. | Ensure the alkyne-modified oligonucleotide is of high purity. | |
| Multiple Peaks in HPLC | Incomplete reaction or side products. | Optimize reaction time and stoichiometry of reagents. Ensure proper purification of the starting materials. |
| Degradation of the oligonucleotide or dye. | Protect the reaction from light. Avoid harsh conditions during purification. | |
| No Fluorescence Signal | Failed labeling reaction. | Verify each step of the protocol and troubleshoot the labeling efficiency. |
| Fluorescence quenching. | The proximity of certain bases (like guanine) can sometimes quench fluorescence. Consider redesigning the oligonucleotide sequence if possible. |
Visualizations
Caption: Overall workflow for labeling oligonucleotides.
Caption: CuAAC "Click Chemistry" reaction scheme.
Conclusion
The use of this compound in combination with Terminal deoxynucleotidyl Transferase and click chemistry provides a robust and versatile method for the 3'-end labeling of oligonucleotides. This approach offers precise, single-nucleotide incorporation and the flexibility to conjugate a wide array of reporter molecules with high efficiency and specificity. The resulting labeled oligonucleotides are valuable tools for a diverse range of applications in molecular biology and diagnostics.
References
Application Notes and Protocols for 7-deaza-Purine Analogs in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold standard for DNA sequence validation, can be hindered by challenges associated with secondary structures in DNA templates, particularly in GC-rich regions. These structures can cause polymerase pausing or dissociation, leading to uneven peak heights, signal loss, and ambiguous base calling, a phenomenon known as band compression. To mitigate these issues, nucleotide analogs such as 7-deaza-purines are employed. This document provides detailed application notes and protocols for the use of 7-deaza-adenosine analogs, specifically addressing the roles of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) and its related dideoxy form, 7-TFA-ap-7-Deaza-ddA, in Sanger sequencing.
The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom in 7-deaza analogs reduces the stability of Hoogsteen base pairing, which is a primary contributor to the formation of secondary structures like G-quadruplexes.[1] This modification allows for more efficient and accurate sequencing through problematic regions.
Application 1: Resolving Band Compression with 7-deaza-dATP
Incorporating 7-deaza-dATP in place of dATP in the Sanger sequencing reaction mix can significantly improve the quality of sequencing data for templates with problematic secondary structures.[2][3] This is particularly effective for sequences containing motifs prone to forming hairpin structures.
Mechanism of Action
The replacement of the N7 atom of adenine with a C-H group in 7-deaza-adenine disrupts the hydrogen bonding patterns that contribute to the formation of non-Watson-Crick base pairs, such as those found in Hoogsteen interactions. This destabilization of secondary structures allows the DNA polymerase to proceed more smoothly along the template strand, resulting in a more uniform distribution of termination products and reduced band compression.
Experimental Protocol: Cycle Sequencing with 7-deaza-dATP
This protocol is adapted from standard Sanger sequencing protocols and is intended for use with automated capillary electrophoresis-based DNA sequencers.
1. Sequencing Reaction Setup:
For a single 20 µL sequencing reaction, prepare the following master mix. For multiple reactions, scale the volumes accordingly.
| Component | Volume (µL) | Final Concentration |
| Sequencing Buffer (5X) | 4 | 1X |
| Primer (1.6 µM) | 1 | 0.08 µM |
| Template DNA (see table below) | Variable | See table below |
| 7-deaza-dATP Sequencing Mix* | 2 | - |
| DNA Polymerase | 1 | - |
| Nuclease-free Water | Up to 20 µL | - |
*The 7-deaza-dATP Sequencing Mix should contain dCTP, dGTP, dTTP, and 7-deaza-dATP, along with the four corresponding ddNTPs labeled with distinct fluorescent dyes.
Template DNA Quantity:
| Template Type | Size | Recommended Amount |
| Purified PCR Product | 100-200 bp | 1-3 ng |
| 200-500 bp | 3-10 ng | |
| 500-1000 bp | 5-20 ng | |
| Single-stranded DNA | - | 25-50 ng |
| Double-stranded Plasmid DNA | - | 150-300 ng |
2. Thermal Cycling:
Use the following conditions for the cycle sequencing reaction:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | 25-30 |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Final Hold | 4 | Hold | 1 |
3. Post-Reaction Cleanup:
Remove unincorporated dye terminators and salts from the sequencing reaction. Common methods include:
-
Ethanol/EDTA precipitation
-
Spin-column purification
-
Magnetic bead-based cleanup
4. Capillary Electrophoresis:
-
Resuspend the purified DNA fragments in high-purity formamide.
-
Denature the fragments by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.
-
Load the samples onto an automated DNA sequencer.
Data Presentation: Expected Improvements
While specific quantitative improvements will vary depending on the template sequence, the use of 7-deaza-dATP is expected to yield the following qualitative and quantitative enhancements:
| Parameter | Standard dATP Sequencing | 7-deaza-dATP Sequencing |
| Base Calling Accuracy | Lower in regions with secondary structures | Significantly improved accuracy in problematic regions |
| Read Length | May be truncated due to polymerase stalling | Potential for longer, more contiguous reads |
| Peak Height Uniformity | Uneven peaks in compressed regions | More uniform peak heights, leading to less ambiguous base calls |
| Resolution of Compressions | Band compressions observed | Significant reduction or elimination of band compressions[3] |
Application 2: 7-TFA-ap-7-Deaza-ddA in Dye Terminator Synthesis
The compound 7-TFA-ap-7-Deaza-ddA is a dideoxynucleoside analog that serves as a precursor in the synthesis of fluorescently labeled dye terminators used in Sanger sequencing.[4] The trifluoroacetyl (TFA) group provides a reactive site for the attachment of a fluorescent dye, and the 7-deaza modification helps to reduce secondary structure-related artifacts. The dideoxy sugar ensures chain termination upon incorporation by DNA polymerase.
Logical Relationship: Synthesis of a Dye Terminator
The following diagram illustrates the conceptual synthesis of a dye-labeled dideoxyadenosine triphosphate terminator using 7-TFA-ap-7-Deaza-ddA as a starting material.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. gentaur.com [gentaur.com]
Application Notes and Protocols for Fluorescent Labeling of DNA using 7-TFA-ap-7-Deaza-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of DNA is a cornerstone technique in molecular biology, enabling a wide array of applications from DNA sequencing and genetic analysis to cellular imaging and diagnostics. 7-TFA-ap-7-Deaza-dA is a modified deoxyadenosine triphosphate (dATP) analog designed for the straightforward introduction of fluorescent labels into DNA. This nucleoside features a 7-deaza modification to the adenine base, which can reduce the formation of secondary structures in GC-rich regions, and a trifluoroacetyl-protected aminopropargyl linker at the 7-position.[1][2][3] This linker provides a reactive handle for the covalent attachment of fluorescent dyes, offering a versatile and efficient method for generating fluorescently labeled DNA probes.
The labeling strategy is typically a two-step process. First, the 7-TFA-ap-7-Deaza-dATP is incorporated into DNA during enzymatic synthesis, such as Polymerase Chain Reaction (PCR). The trifluoroacetyl (TFA) protecting group is then chemically removed to expose a primary amine. This amine-modified DNA is subsequently conjugated to an amine-reactive fluorescent dye. This post-synthesis labeling approach offers flexibility in the choice of fluorophore and can lead to high labeling densities.[4]
These application notes provide an overview of the properties of this compound and detailed protocols for its use in the fluorescent labeling of DNA.
Product Information
| Product Name | This compound (7-(3-Trifluoroacetamido-1-propynyl)-7-deaza-2'-deoxyadenosine-5'-triphosphate) |
| Molecular Formula | C₁₇H₁₈F₃N₅O₁₂P₃ |
| Modification | 7-deazaadenine base with a C7-linked trifluoroacetyl-protected aminopropargyl group. |
| Purity | ≥ 95% (HPLC) |
| Storage | Store at -20°C or below, protected from light. |
| Applications | Enzymatic synthesis of amine-modified DNA for subsequent fluorescent labeling. |
Key Applications
-
Fluorescence in situ Hybridization (FISH): Generation of brightly labeled probes for the detection of specific DNA sequences in cells and tissues.
-
Microarrays: Preparation of fluorescently labeled DNA for hybridization-based analysis of gene expression and genetic variation.
-
DNA Sequencing: Used in the synthesis of dye-terminators for Sanger sequencing.[5]
-
Fluorescence Resonance Energy Transfer (FRET): Creation of donor- and acceptor-labeled DNA probes for studying molecular interactions and conformational changes.
Experimental Workflow Overview
The overall workflow for fluorescently labeling DNA using this compound involves three main stages: enzymatic incorporation of the modified nucleotide, deprotection of the amine linker, and conjugation with an amine-reactive fluorescent dye.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound into DNA via PCR
This protocol describes the generation of DNA containing the trifluoroacetyl-protected aminopropargyl linker by incorporating 7-TFA-ap-7-Deaza-dATP during PCR amplification.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix (dGTP, dCTP, dTTP at 10 mM each)
-
dATP (10 mM)
-
7-TFA-ap-7-Deaza-dATP (10 mM)
-
PCR buffer (10x)
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Prepare the PCR Reaction Mix: In a sterile PCR tube, assemble the following components on ice. The ratio of 7-TFA-ap-7-Deaza-dATP to dATP can be optimized to achieve the desired labeling density. A 1:3 to 3:1 ratio is a good starting point.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (10 mM each of dGTP, dCTP, dTTP) | 1 µL | 200 µM each |
| dATP (10 mM) | 0.5 µL | 100 µM |
| 7-TFA-ap-7-Deaza-dATP (10 mM) | 1.5 µL | 300 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 0.2 ng/µL |
| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL | - |
-
Perform PCR Amplification: Use a standard thermal cycling program appropriate for your template and primers. A typical program is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analyze PCR Product: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to verify amplification and product size.
-
Purify the PCR Product: Purify the remaining PCR product using a standard PCR purification kit according to the manufacturer's instructions. Elute the purified TFA-ap-modified DNA in nuclease-free water.
Protocol 2: Deprotection of the TFA Group to Generate Amine-Modified DNA
This protocol describes the removal of the trifluoroacetyl protecting group to yield the reactive primary amine.
Materials:
-
Purified TFA-ap-modified DNA
-
Ammonium hydroxide (28-30%)
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
-
Nuclease-free water
Procedure:
-
Ammonia Treatment: To the purified TFA-ap-modified DNA, add an equal volume of concentrated ammonium hydroxide.
-
Incubation: Incubate the mixture at room temperature for 2-4 hours or at 55°C for 30-60 minutes.
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Add 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
-
Pellet and Wash:
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge again for 5 minutes, and carefully remove all of the supernatant.
-
-
Dry and Resuspend: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the amine-modified DNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Protocol 3: Fluorescent Labeling of Amine-Modified DNA
This protocol describes the conjugation of the amine-modified DNA with an amine-reactive fluorescent dye, such as an NHS-ester derivative.
Materials:
-
Purified amine-modified DNA
-
Amine-reactive fluorescent dye (e.g., NHS-ester of Cy3, Cy5, or Alexa Fluor dyes)
-
Anhydrous DMSO or DMF
-
Labeling buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)
-
DNA purification column or kit suitable for removing unconjugated dye
Procedure:
-
Prepare Dye Stock Solution: Dissolve the amine-reactive dye in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL immediately before use.
-
Set up Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Amine-modified DNA (1-5 µg)
-
Labeling buffer (to a final concentration of 0.1 M)
-
Nuclease-free water to adjust the volume.
-
-
Add the freshly prepared dye solution. The molar ratio of dye to DNA can be optimized, but a 20-50 fold molar excess of dye is a good starting point.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify Labeled DNA: Remove the unconjugated dye by purifying the labeled DNA using a suitable DNA purification kit or column chromatography. Ensure the purification method is effective at removing small molecules.
-
Quantification and Quality Control:
-
Measure the absorbance of the labeled DNA at 260 nm (for DNA concentration) and at the excitation maximum of the dye (for dye concentration).
-
Calculate the degree of labeling (DOL), which is the number of dye molecules per 1000 bases.
-
Quantitative Data
The efficiency of incorporation and labeling can vary depending on the DNA polymerase, the specific dye used, and the reaction conditions. The following table provides representative data for similar aminopropargyl-modified nucleotides.
| Parameter | Typical Value | Notes |
| Incorporation Efficiency by Taq Polymerase | High | Generally well-tolerated as a substitute for dATP, especially with a propargyl linker. |
| Optimal Ratio of Modified to Natural dATP | 1:3 to 3:1 | Can be adjusted to control labeling density. Higher ratios may inhibit PCR efficiency. |
| Degree of Labeling (DOL) | 10-50 dyes/1000 bases | Higher than direct enzymatic incorporation of dye-labeled nucleotides. |
Signaling Pathways and Logical Relationships
As this compound is a tool for labeling, it does not directly participate in cellular signaling pathways. The logical relationship in its application is a sequential chemical and enzymatic process.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | Inhibition of DNA polymerase by the modified nucleotide. | Decrease the ratio of 7-TFA-ap-7-Deaza-dATP to dATP. Optimize annealing temperature and extension time. |
| Poor quality of template DNA or primers. | Use high-quality template and primers. | |
| Low labeling efficiency | Incomplete deprotection of the TFA group. | Increase incubation time or temperature during ammonia treatment. |
| Inactive amine-reactive dye. | Use freshly prepared dye solution. Ensure anhydrous solvent. | |
| Suboptimal pH for labeling. | Ensure the pH of the labeling buffer is between 8.5 and 9.0. | |
| High background fluorescence | Incomplete removal of unconjugated dye. | Use a more stringent purification method. Perform an additional purification step. |
Conclusion
This compound provides a robust and flexible platform for the fluorescent labeling of DNA. The two-step labeling strategy allows for the efficient incorporation of reactive linkers into DNA via standard enzymatic methods, followed by conjugation to a wide variety of fluorescent dyes. This enables the generation of highly labeled DNA probes suitable for a broad range of applications in research and diagnostics. Careful optimization of the incorporation and labeling conditions will ensure the production of high-quality fluorescent DNA for sensitive and specific detection.
References
- 1. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 7-TFA-ap-7-Deaza-dA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving 7-((2,2,2-trifluoroacetamido)prop-1-ynyl)-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA). This modified nucleoside is a valuable tool for the site-specific labeling and conjugation of oligonucleotides and other biomolecules.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for forming a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] this compound is a modified deoxyadenosine analog that incorporates a terminal alkyne group, making it an ideal substrate for CuAAC reactions.[4] This allows for the precise attachment of a wide variety of molecules, including fluorophores, biotin, and therapeutic agents, to DNA strands for applications in diagnostics, molecular biology, and drug development. The 7-deaza modification of the purine ring prevents Watson-Crick-Franklin base pairing at the N7 position, providing a site for modification without disrupting the hybridization properties of the DNA duplex.
Applications
The CuAAC reaction with this compound can be employed in a variety of applications, including:
-
Fluorescent Labeling of DNA: Covalently attaching fluorescent dyes to oligonucleotides for use as probes in fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing.
-
Bioconjugation: Linking DNA to proteins, peptides, or other biomolecules to study their interactions or to create novel therapeutic constructs.
-
Drug Delivery: Conjugating drug molecules to oligonucleotides for targeted delivery to specific cells or tissues.
-
Diagnostic Assays: Developing DNA-based diagnostic tools for the detection of specific nucleic acid sequences.
Experimental Protocol
This protocol outlines a general procedure for the CuAAC reaction between an azide-containing molecule and an oligonucleotide incorporating this compound. Optimization may be required for specific substrates and applications.
Materials:
-
Oligonucleotide containing this compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Nuclease-free water
-
Appropriate buffers (e.g., phosphate-buffered saline (PBS))
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Oligonucleotide Preparation:
-
Synthesize the oligonucleotide containing the this compound modification using standard phosphoramidite chemistry.
-
Deprotect and purify the oligonucleotide to ensure it is free of contaminants that could interfere with the click reaction.
-
Quantify the concentration of the oligonucleotide solution accurately.
-
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in nuclease-free water) and sodium ascorbate (e.g., 100 mM in nuclease-free water).
-
Prepare a stock solution of the THPTA ligand (e.g., 50 mM in nuclease-free water).
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be scaled as needed.
-
Nuclease-free water or buffer to the desired final volume.
-
Oligonucleotide containing this compound (final concentration typically 10-100 µM).
-
Azide-functionalized molecule (typically 2-10 fold molar excess over the oligonucleotide).
-
-
Prepare a premix of the catalyst by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common.[5]
-
Add the CuSO₄/THPTA premix to the reaction mixture (final copper concentration typically 50-250 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Reaction Incubation:
-
Mix the reaction gently by vortexing or pipetting.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification of the Conjugate:
-
Following incubation, purify the clicked oligonucleotide conjugate to remove unreacted starting materials and catalyst components.
-
Suitable purification methods include high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), or ethanol precipitation.
-
-
Analysis and Quantification:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry, UV-Vis spectroscopy, or gel electrophoresis.
-
Quantify the concentration of the purified conjugate.
-
Quantitative Data Summary
The following table provides a template for recording and comparing quantitative data from CuAAC reactions with this compound.
| Parameter | Experiment 1 | Experiment 2 (Optimized) |
| Reactants | ||
| Oligo-Alkyne Concentration (µM) | 50 | 50 |
| Azide Concentration (µM) | 250 | 150 |
| Molar Ratio (Azide:Alkyne) | 5:1 | 3:1 |
| Catalyst System | ||
| CuSO₄ Concentration (µM) | 100 | 100 |
| Ligand (THPTA) Concentration (µM) | 500 | 500 |
| Sodium Ascorbate (mM) | 2.5 | 2.5 |
| Reaction Conditions | ||
| Solvent/Buffer | PBS, pH 7.4 | PBS, pH 7.4 |
| Temperature (°C) | 25 | 25 |
| Reaction Time (hours) | 2 | 1.5 |
| Results | ||
| Yield (%) | 85 | 95 |
| Purity (%) | >90 | >98 |
Visualizations
Experimental Workflow for CuAAC with this compound
Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition.
Logical Relationship of CuAAC Components
Caption: Key components and their roles in the CuAAC reaction.
References
Application Notes and Protocols: 7-Deaza Nucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza nucleoside analogues represent a promising class of antiviral agents with broad-spectrum activity against a range of RNA viruses. These compounds are structurally similar to natural purine nucleosides but feature a carbon atom instead of nitrogen at the 7-position of the purine ring. This modification confers several advantageous properties, including resistance to enzymatic degradation by purine nucleoside phosphorylase, which can enhance their metabolic stability and intracellular half-life. The primary mechanism of action for many 7-deaza nucleosides involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. Upon entering a host cell, these nucleoside analogues are phosphorylated by host cell kinases to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. Incorporation of the 7-deaza nucleoside analogue often leads to premature chain termination, thereby halting viral replication.
Featured 7-Deaza Nucleoside Analogues
Several 7-deaza nucleosides have demonstrated significant antiviral potential in preclinical and clinical studies.
-
Galidesivir (BCX4430): A 7-deaza-adenosine analogue with broad-spectrum activity against numerous RNA viruses, including filoviruses (Ebola, Marburg), flaviviruses (Zika, Yellow Fever), and coronaviruses.[1][2] Galidesivir is a prodrug that is converted to its active triphosphate form within the host cell.[1][3] This active form acts as a non-obligate chain terminator of viral RNA synthesis.[2]
-
7-Deaza-2'-C-methyladenosine (7DMA, MK-608): This compound has shown potent inhibitory effects against a variety of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, Zika virus, and West Nile virus. The 2'-C-methyl modification on the ribose sugar is a key feature that contributes to its function as a chain terminator.
-
Tubercidin (7-deazaadenosine): A naturally occurring antibiotic with broad biological activity, including antiviral effects against viruses such as vesicular stomatitis virus, poliovirus, and coronaviruses. Its utility can be limited by its cytotoxicity, but derivatives are being explored to improve its therapeutic index.
-
Sangivamycin: Another naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside with potent antiviral activity against a range of viruses, including SARS-CoV-2. It has been shown to be more potent than remdesivir in some in vitro studies.
Quantitative Antiviral Activity
The following tables summarize the in vitro efficacy of selected 7-deaza nucleosides against various RNA viruses. The half-maximal effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication.
Table 1: Antiviral Activity of Galidesivir (BCX4430)
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Filoviridae | Ebola virus (EBOV) | Vero | Data not consistently reported in provided abstracts |
| Filoviridae | Marburg virus (MARV) | Vero | Data not consistently reported in provided abstracts |
| Flaviviridae | Yellow Fever virus (YFV) | Vero | Data not consistently reported in provided abstracts |
| Flaviviridae | Zika virus (ZIKV) | Vero | Data not consistently reported in provided abstracts |
| Coronaviridae | MERS-CoV | Vero | ~3 - ~68 |
| Coronaviridae | SARS-CoV | Vero | ~3 - ~68 |
| Coronaviridae | SARS-CoV-2 | Vero | ~3 - ~68 |
Table 2: Antiviral Activity of 7-Deaza-2'-C-methyladenosine (7DMA, MK-0608)
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Flaviviridae | Hepatitis C virus (HCV) | Huh-7 | Submicromolar |
| Flaviviridae | Dengue virus (DENV) | Vero | 5 - 15 |
| Flaviviridae | Zika virus (ZIKV) | Vero | 5 - 15 |
| Flaviviridae | Tick-borne Encephalitis virus (TBEV) | Vero | 5 - 15 |
| Flaviviridae | Yellow Fever virus (YFV) | Vero | 5 - 15 |
| Flaviviridae | West Nile virus (WNV) | Eg-101 | 0.33 ± 0.08 |
| Flaviviridae | West Nile virus (WNV) | 13-104 | 0.15 ± 0.05 |
| Picornaviridae | Poliovirus | HeLa | 0.011 |
Table 3: Antiviral Activity of Sangivamycin
| Virus Family | Virus | Cell Line | IC50 (nM) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 52 ± 13 |
| Coronaviridae | SARS-CoV-2 (Delta variant) | Vero E6 | Potent activity reported |
Signaling Pathways and Experimental Workflows
Mechanism of Action of 7-Deaza Nucleoside Analogues
The primary mechanism of action for many antiviral 7-deaza nucleosides is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). The following diagram illustrates this general pathway.
Caption: General mechanism of action for 7-deaza nucleoside antivirals.
Experimental Workflow for In Vitro Antiviral Activity Assessment
A typical workflow to determine the in vitro antiviral efficacy of a 7-deaza nucleoside analogue is depicted below.
Caption: Workflow for determining in vitro antiviral activity.
Experimental Protocols
Protocol 1: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the concentration of a 7-deaza nucleoside analogue that inhibits virus-induced cell death by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
7-deaza nucleoside analogue stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the 7-deaza nucleoside analogue in cell culture medium.
-
Compound Addition: After 24 hours, remove the growth medium from the cell plates and add the serially diluted compound to the wells in triplicate. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Leave the cell control wells uninfected.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the duration required for CPE to develop in the virus control wells.
-
CPE Assessment:
-
For Crystal Violet Staining: Gently wash the wells with phosphate-buffered saline (PBS), fix the cells with 10% formalin, and then stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at 570 nm.
-
For MTS or CellTiter-Glo®: Add the reagent to the wells according to the manufacturer's instructions and measure the absorbance or luminescence, respectively.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. Plot the percentage of inhibition versus the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
Objective: To quantify the reduction in viral RNA levels in the presence of a 7-deaza nucleoside analogue.
Materials:
-
Cells and virus from an antiviral assay (as described in Protocol 1)
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)
-
Primers and probe specific to a viral gene
-
Primers for a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Methodology:
-
Sample Collection: At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell supernatant or lyse the cells to extract total RNA.
-
RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit following the manufacturer's protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the viral target and the host housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated virus control. The EC50 can be calculated by plotting the percentage of viral RNA reduction against the compound concentration.
Protocol 3: Plaque Reduction Assay
Objective: To determine the concentration of a 7-deaza nucleoside analogue that reduces the number of viral plaques by 50% (PRNT50).
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Virus stock
-
7-deaza nucleoside analogue
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Fixative (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Methodology:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Viral Adsorption: Remove the growth medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, wash the cells to remove unadsorbed virus. Add the overlay medium containing various concentrations of the 7-deaza nucleoside analogue.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells and then stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration.
Conclusion
7-deaza nucleosides are a versatile class of antiviral compounds with a well-defined mechanism of action and broad-spectrum activity. The protocols outlined above provide a framework for the in vitro evaluation of these and other novel antiviral candidates. Further research and development of 7-deaza nucleoside analogues hold significant promise for the treatment of a wide range of viral diseases.
References
Application Notes and Protocols: Synthesis of Artificial Genetic Polymers Using 7-Deaza Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and application of artificial genetic polymers have opened new avenues in synthetic biology, diagnostics, and drug development. Chemical modifications to the natural building blocks of DNA and RNA can confer novel properties, such as enhanced stability, altered binding affinities, and unique functionalities. Among these modifications, the use of 7-deaza purine analogs, where the nitrogen at position 7 of the purine ring is replaced by a carbon atom, has proven particularly valuable.
This substitution abrogates the ability of guanine to form Hoogsteen base pairs, which are involved in the formation of secondary structures like G-quadruplexes in GC-rich regions of DNA.[1][2] Consequently, 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is widely used to improve the efficiency and reliability of polymerase chain reaction (PCR) and DNA sequencing of templates with high GC content.[2][3][4] Beyond this well-established application, 7-deaza analogs are being incorporated into various artificial genetic polymers, or Xenonucleic Acids (XNAs), to modulate their structural and functional properties.
These application notes provide an overview of the enzymatic synthesis of artificial genetic polymers containing 7-deaza analogs, with a focus on DNA and Threofuranosyl Nucleic Acid (TNA). Detailed protocols for the incorporation of these analogs via PCR and primer extension assays are provided, along with key quantitative data and visualizations to guide researchers in this field. The ability to produce nucleic acids with modified backbones and bases that are resistant to nuclease degradation is a significant area of interest for therapeutic applications.
Data Presentation
Table 1: Enzymatic Incorporation Efficiency of 7-Deaza-Purine Analogs by Taq DNA Polymerase
| 7-Deaza Analog | Parent dNTP | Relative Incorporation Efficiency | Notes |
| 7-deaza-dGTP (c7GdTP) | dGTP | Can fully replace dGTP | Accepted much better than c7AdTP or c7IdTP. |
| 7-deaza-dATP (c7AdTP) | dATP | Requires the presence of dATP | Taq polymerase prefers the natural purine nucleotide. |
| 7-deaza-dITP (c7IdTP) | dITP | Requires the presence of dITP | Lower incorporation efficiency compared to c7GdTP. |
Table 2: Recommended Ratios of 7-Deaza-dGTP to dGTP for PCR of GC-Rich Templates
| Application | Recommended Ratio (7-deaza-dGTP : dGTP) | Reference |
| General PCR of GC-rich templates | 3:1 | |
| Sequencing of GC-rich templates | 3:1 | |
| Amplification of Fragile X CGG repeats | 3:1 |
Experimental Protocols
Protocol 1: PCR-Mediated Synthesis of DNA Containing 7-Deaza-dGTP
This protocol is designed for the amplification of a GC-rich DNA template, incorporating 7-deaza-dGTP to improve reaction efficiency.
1. Materials:
-
DNA template (GC-rich)
-
Forward and reverse primers
-
Taq DNA polymerase or a high-fidelity equivalent
-
10X PCR buffer (e.g., 200 mM Tris-HCl, pH 8.4; 500 mM KCl)
-
dNTP mix (containing dATP, dCTP, dTTP, and dGTP)
-
7-deaza-dGTP solution
-
MgCl₂ solution
-
Nuclease-free water
2. Reaction Setup:
Prepare a master mix for the desired number of reactions. The following is an example for a single 25 µL reaction:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 10X | 2.5 | 1X |
| dNTP mix (dATP, dCTP, dTTP) | 10 mM each | 0.5 | 200 µM each |
| dGTP | 10 mM | 0.125 | 50 µM |
| 7-deaza-dGTP | 10 mM | 0.375 | 150 µM |
| Forward Primer | 10 µM | 1.25 | 0.5 µM |
| Reverse Primer | 10 µM | 1.25 | 0.5 µM |
| DNA Template | 1-10 ng/µL | 1.0 | 1-10 ng |
| MgCl₂ | 50 mM | 0.75-2.0 | 1.5-4.0 mM |
| Taq DNA Polymerase | 5 U/µL | 0.25 | 1.25 U |
| Nuclease-free water | - | to 25 | - |
Note: The optimal MgCl₂ concentration may need to be determined empirically and should be adjusted when changing dNTP concentrations.
3. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30-60 s | 30-40 |
| Annealing | 55-65* | 30-60 s | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
* The annealing temperature should be optimized based on the primer pair's melting temperature. For GC-rich targets, a higher number of cycles (e.g., 40) may improve yield.
4. Analysis:
Analyze the PCR product by agarose gel electrophoresis to confirm the size and yield of the amplified fragment.
Protocol 2: Primer Extension Assay for Incorporation of 7-Deaza Analogs into TNA
This protocol is adapted from a method to assess the incorporation of 7-deaza-modified guanosine analogs into Threofuranosyl Nucleic Acid (TNA) by an engineered TNA polymerase.
1. Materials:
-
5'-fluorescently labeled DNA primer
-
DNA template with an overhang for TNA synthesis
-
Engineered TNA polymerase
-
10X reaction buffer for TNA polymerase
-
tNTP mix (containing tATP, tCTP, tTTP)
-
tGTP or 7-deaza-modified tGTP analog (e.g., 7d7H tGTP)
-
Nuclease-free water
-
Stop solution (e.g., formamide with EDTA and loading dye)
2. Reaction Setup:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| 10X TNA Polymerase Buffer | 10X | 2.0 | 1X |
| Labeled Primer/Template duplex | 1 µM | 1.0 | 100 nM |
| tNTP mix (tATP, tCTP, tTTP) | 10 mM each | 0.2 | 100 µM each |
| tGTP or 7-deaza-tGTP | 10 mM | 0.2 | 100 µM |
| Engineered TNA Polymerase | 1 µM | 1.0 | 100 nM |
| Nuclease-free water | - | to 20 | - |
3. Incubation:
Incubate the reaction mixture at the optimal temperature for the engineered TNA polymerase (e.g., 55°C) for a specified time (e.g., 2 hours).
4. Quenching and Analysis:
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled DNA primer and the extended TNA product using a suitable gel imager. The presence of a longer product in the lane with the 7-deaza analog indicates its successful incorporation.
Visualizations
Caption: Workflow for the synthesis and analysis of artificial genetic polymers containing 7-deaza analogs.
Caption: Mechanism of 7-deaza-guanine in preventing Hoogsteen base pairing and secondary structures.
References
Application Notes and Protocols for Nucleic Acid Imaging using 7-TFA-ap-7-Deaza-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-TFA-ap-7-Deaza-dA is a modified deoxynucleoside analog designed for the efficient labeling and imaging of newly synthesized DNA in living cells. This compound contains a trifluoroacetyl-protected aminopropargyl group at the 7-position of the 7-deazapurine core. The key feature of this modification is the terminal alkyne group, which serves as a bioorthogonal handle for covalent ligation with azide-containing fluorescent dyes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
This technology enables researchers to specifically label and visualize DNA replication and dynamics in a variety of cellular contexts. The 7-deaza modification of the purine ring is well-tolerated by cellular enzymes, allowing for its incorporation into nascent DNA strands by DNA polymerases. Subsequent detection with a fluorescent azide provides a powerful tool for studying cell proliferation, DNA damage and repair, and other fundamental cellular processes.
Principle of the Method
The application of this compound for nucleic acid imaging is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. As a deoxynucleoside analog, it is taken up by the cells and phosphorylated to the corresponding triphosphate. During DNA replication, DNA polymerases incorporate this modified nucleotide into newly synthesized DNA strands.
-
Fluorescent Detection (Click Reaction): After the labeling period, the cells are fixed and permeabilized. The incorporated alkyne groups are then detected by a copper(I)-catalyzed click reaction with a fluorescently-labeled azide. This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the DNA and allowing for visualization by fluorescence microscopy.
Data Presentation
Photophysical Properties of 7-Alkynyl-7-Deazaadenosine Analogs
The fluorescence properties of the final labeled product are primarily determined by the chosen fluorescent azide. However, the 7-alkynyl-7-deazaadenosine core itself can exhibit fluorescence. The following table summarizes representative photophysical data for related 7-substituted-7-deazaadenosine analogs, providing an indication of the potential fluorescence characteristics. Quantum yields (ΦF) can be moderate, and large Stokes shifts are often observed.[1][2]
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| 7-phenylethynyl-7-deaza-2'-deoxyadenosine | DMSO | - | - | 0.02 | [3] |
| 7-(p-tolyl)ethynyl-7-deaza-2'-deoxyadenosine | DMSO | - | - | > 0.70 | [3] |
| 7-(thien-2-yl)ethynyl-7-deaza-2'-deoxyadenosine | DMSO | - | - | > 0.70 | [3] |
| 7-alkynyl-7-deazaadenosine analogs | H₂O | 270-320 | ~400 | 0.002 - 0.27 |
Cytotoxicity of Deoxyadenosine Analogs
| Compound | Cell Line | Metric | Value (µM) | Reference |
| EdA | HeLa | IC₅₀ | 54.38 | |
| Deoxyadenosine | T-lymphoblastoid | Cytotoxic | 1 - 5 | |
| Deoxyadenosine | Colon carcinoma | Apoptotic | - |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Cells
This protocol describes the incorporation of this compound into the DNA of actively dividing cells.
Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Sterile DMSO
-
Cultured cells of interest
-
Multi-well plates or culture dishes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in sterile DMSO to a final concentration of 10 mM. Store this stock solution at -20°C.
-
Cell Seeding: Seed your cells of interest onto appropriate culture vessels (e.g., coverslips in a 24-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling:
-
Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 10 µM is recommended, but this should be optimized for your cell type (typical range: 1-20 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired labeling period. The incubation time will depend on the cell cycle length and the specific research question. For continuous labeling, this can range from a few hours to the duration of one or more cell cycles.
-
-
Proceed to Fixation and Permeabilization: After the labeling period, the cells are ready for fixation and the subsequent click reaction for fluorescent detection.
Protocol 2: Fluorescent Detection of Labeled DNA via Click Chemistry (CuAAC)
This protocol outlines the steps for the copper-catalyzed click reaction to attach a fluorescent azide to the incorporated this compound.
Materials:
-
Labeled cells on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Click reaction buffer: 100 mM Tris-HCl, pH 8.5
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Reducing agent: Sodium ascorbate solution (100 mM in water, prepare fresh)
-
DNA counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip:
-
445 µL of Click reaction buffer
-
10 µL of Fluorescent azide stock solution (e.g., 10 mM in DMSO)
-
25 µL of CuSO₄ solution (20 mM)
-
20 µL of Sodium ascorbate solution (100 mM, freshly prepared)
-
-
Important: Add the reagents in the order listed. The sodium ascorbate should be added last to initiate the reaction.
-
Remove the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate the cells with a DNA counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Mandatory Visualizations
Caption: Experimental workflow for nucleic acid imaging.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
References
Troubleshooting & Optimization
low efficiency of 7-TFA-ap-7-Deaza-dA incorporation by polymerase
This technical support guide addresses the common challenges and questions researchers face regarding the low enzymatic incorporation efficiency of 7-TFA-ap-7-deaza-dATP.
Frequently Asked Questions (FAQs)
Q1: What is 7-TFA-ap-7-deaza-dATP and why is its incorporation by polymerases often inefficient?
Answer: 7-TFA-ap-7-deaza-dATP is a modified deoxyadenosine triphosphate. The "7-deaza" indicates the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This modification site is further functionalized with a trifluoroacetylamino-propargyl (TFA-ap) group.
The primary reason for its low incorporation efficiency is steric hindrance . The TFA-ap group is a bulky modification located in the major groove of the DNA double helix.[1] Most DNA polymerases have a tightly packed active site that has evolved to selectively incorporate natural, unmodified nucleotides.[2] A bulky substituent at the C7 position can physically clash with amino acid residues in the polymerase's active site, making it difficult for the enzyme to bind and catalyze the incorporation of the modified nucleotide.[2]
Q2: Which types of DNA polymerases are best suited for incorporating bulky C7-modified deazaadenosine analogs?
Answer: While many polymerases struggle with bulky modifications, some classes and engineered variants show improved tolerance.
-
Family B Polymerases (Engineered Variants): Archaeal polymerases like KOD polymerase have been engineered to better tolerate and incorporate modified nucleotides. For instance, KOD polymerase variants (exo-) have shown tolerance for 7-deaza-modified adenosine triphosphate.[3]
-
Taq Polymerase: While it can incorporate some 7-deazapurine nucleotides, its efficiency can be low, and often, it cannot fully replace the natural dATP.[4]
-
Engineered Polymerases: The most promising results often come from polymerases that have been specifically evolved or mutated to have a more accommodating active site. These are often proprietary and developed for specific applications like next-generation sequencing.
Q3: Can the low incorporation efficiency be overcome by adjusting reaction conditions?
Answer: Yes, optimizing reaction conditions can improve the incorporation of modified nucleotides, although it may not completely resolve the issue. Key parameters to adjust include:
-
Polymerase Concentration: Increasing the concentration of the polymerase can sometimes enhance the efficiency of reactions with modified nucleotides.
-
Magnesium (Mg²⁺) Concentration: Nucleotide binding is dependent on magnesium. If the concentration of the modified nucleotide is high, you may need to add more magnesium to the reaction. However, be cautious, as high Mg²⁺ levels can decrease polymerase fidelity.
-
Reaction Time and Temperature: For some mutant polymerases that are less active than their wild-type counterparts, increasing the incubation time or optimizing the temperature may be necessary.
-
Three-Step PCR Protocols: For PCR applications, raising the extension temperature (e.g., to 72°C) can help melt secondary structures in the amplicon and may improve incorporation, as polymerases like Taq exhibit maximum activity at these temperatures.
Troubleshooting Guide
Problem: I am observing little to no product in my primer extension assay using 7-TFA-ap-7-deaza-dATP.
This is a common issue stemming from the polymerase's difficulty in accepting the modified nucleotide. Follow this workflow to troubleshoot the problem.
Troubleshooting Workflow for Primer Extension Failure
Caption: A step-by-step workflow for troubleshooting failed primer extension assays with modified nucleotides.
Problem: My PCR amplification fails when I substitute dATP with 7-TFA-ap-7-deaza-dATP.
Complete substitution is often not feasible. Here are strategies to address PCR failure:
| Strategy | Description | Considerations |
| Partial Substitution | Do not fully replace dATP. Start with a high ratio of natural dATP to modified dATP (e.g., 10:1) and gradually increase the proportion of the modified nucleotide. | This will result in a sparsely modified amplicon. The degree of modification may be limited. |
| Optimize PCR Protocol | Switch to a three-step PCR protocol with a dedicated extension step at 72°C. This can improve polymerase activity and help overcome stalling. | Ensure your primers are designed for this higher annealing/extension temperature. |
| Use Additives | Some PCR additives (e.g., betaine, DMSO) can help reduce secondary structures in the template DNA, making it more accessible to the polymerase. | These must be optimized as they can also inhibit the polymerase at high concentrations. |
| Test Different Polymerases | As with primer extension, some polymerases are inherently better at accepting modified substrates. Test engineered enzymes known for improved compatibility. | This may require purchasing specialized, and often more expensive, polymerases. |
Experimental Protocols
Primer Extension Assay to Evaluate Incorporation Efficiency
This protocol is designed to test whether a DNA polymerase can incorporate a single 7-TFA-ap-7-deaza-dA nucleotide opposite a thymine on a template strand.
1. Materials:
-
Primer: A 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled DNA oligonucleotide (20-25 nt).
-
Template: A DNA oligonucleotide (40-50 nt) containing a thymine (T) at a known position to act as the template for incorporation. The primer should be designed to anneal to the 3' end of the template, with the 3' end of the primer positioned just before the target T.
-
DNA Polymerase: The enzyme being tested (e.g., Klenow Fragment (exo-), Taq, engineered KOD).
-
dNTPs: A stock solution of the natural dNTPs (dCTP, dGTP, dTTP) and the modified 7-TFA-ap-7-deaza-dATP.
-
Reaction Buffer: 10x polymerase reaction buffer (specific to the enzyme).
-
Stop/Loading Buffer: 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol.
2. Workflow Diagram:
Caption: Workflow for the primer extension assay to test modified nucleotide incorporation.
3. Procedure:
-
Annealing: Mix the labeled primer and template in a 1:1.2 molar ratio in annealing buffer (e.g., 50 mM HEPES, 100 mM KCl). Heat to 95°C for 2 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (20 µL total volume):
-
2 µL of 10x Polymerase Buffer
-
1 µL of Primer/Template complex (e.g., 10 µM)
-
2 µL of dNTP mix (containing dCTP, dGTP, dTTP, and 7-TFA-ap-7-deaza-dATP at desired concentrations)
-
1 µL of DNA Polymerase (e.g., 1-5 units)
-
Add nuclease-free water to 20 µL.
-
-
Control Reactions:
-
Positive Control: Use all four natural dNTPs. This should result in a full-length product if the template allows.
-
Negative Control: Omit the dNTP corresponding to the first incorporation site. This should show no extension beyond the primer.
-
Chain Termination Control: Set up Sanger sequencing-style reactions with ddNTPs to create a ladder for precise size identification.
-
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq) for 15-30 minutes.
-
Quenching: Stop the reaction by adding an equal volume of Stop/Loading Buffer.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the results by autoradiography (for ³²P) or fluorescence imaging. Successful incorporation will be indicated by a band corresponding to the primer plus one or more nucleotides (P+1). The intensity of this band relative to the unextended primer provides a qualitative measure of incorporation efficiency.
References
- 1. [PDF] PCR incorporation of modified dNTPs: the substrate properties of biotinylated dNTPs | Semantic Scholar [semanticscholar.org]
- 2. Unlocking the Sugar ‘Steric Gate’ of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuAAC Reactions for 7-TFA-ap-7-Deaza-dA
Welcome to the technical support center for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 7-TFA-ap-7-Deaza-dA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound, a modified nucleoside that may present unique challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][2] 2. Poor Substrate Solubility: The hydrophobic nature of the trifluoroacetyl (TFA) protecting group and the deazaadenosine core may lead to aggregation in aqueous solutions. 3. Copper Sequestration: The 7-deazapurine ring system or other components in the reaction mixture might chelate the copper catalyst, rendering it inactive.[1] 4. Steric Hindrance: The bulky TFA group at the 7-position could sterically hinder the approach of the azide to the alkyne. | 1. a) Use a fresh solution of a reducing agent like sodium ascorbate to maintain the Cu(I) state.[2][3] b) Employ a copper-stabilizing ligand such as THPTA or BTTAA to protect Cu(I) from oxidation and enhance its catalytic activity. 2. a) Add organic co-solvents like DMSO, DMF, or t-BuOH (up to 10-20%) to improve the solubility of the modified nucleoside. 3. a) Increase the concentration of the copper catalyst and ligand. b) Consider adding a sacrificial metal ion like Zn(II) which may preferentially bind to chelating moieties. 4. a) Optimize the reaction temperature; a modest increase can sometimes overcome steric barriers. b) Screen different ligands, as the ligand structure can influence the accessibility of the catalytic center. |
| Substrate Degradation | 1. Reactive Oxygen Species (ROS): The combination of the copper catalyst and a reducing agent like sodium ascorbate can generate ROS, which can damage the nucleoside. 2. Depurination: Acidic conditions, which can arise from the oxidation of ascorbate, may lead to the cleavage of the glycosidic bond. | 1. a) Use a copper-chelating ligand, such as THPTA, at a 5:1 ratio to copper to protect the substrate from oxidative damage. b) Include additives like aminoguanidine to scavenge reactive byproducts of ascorbate oxidation. c) Deoxygenate all solutions thoroughly before starting the reaction. 2. a) Perform the reaction in a buffered solution with a pH between 6.5 and 8.0, such as phosphate or HEPES buffer. |
| Side Reaction Products | 1. Alkyne Homocoupling (Glaser Coupling): In the absence of sufficient reducing agent or in the presence of excess oxygen, Cu(II) can promote the dimerization of the alkyne. 2. Modification of the Nucleobase: The reaction conditions might lead to unintended modifications on the 7-deazaadenine base. | 1. a) Ensure an adequate concentration of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction. b) Minimize the exposure of the reaction mixture to oxygen by using degassed solvents and an inert atmosphere (e.g., nitrogen or argon). 2. a) Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a good yield. b) Analyze the product mixture carefully by LC-MS to identify any side products and adjust conditions accordingly. |
| Difficulty in Product Purification | 1. Residual Copper: Copper ions can be difficult to remove completely and may interfere with downstream applications. 2. Co-elution of Product and Unreacted Starting Materials: Similar polarities of the product and starting materials can make chromatographic separation challenging. | 1. a) Treat the reaction mixture with a copper-chelating resin. b) Employ purification methods such as solid-phase extraction (SPE) or HPLC with a suitable column and gradient. 2. a) Optimize the HPLC or column chromatography conditions (e.g., solvent system, gradient) for better separation. b) Ensure the reaction goes to completion to minimize the amount of unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my this compound and the azide partner?
For initial experiments, it is advisable to start with concentrations where the reaction is likely to be efficient. When reactants are present at concentrations greater than 10 μM each, the CuAAC reaction can be expected to give good yields within a couple of hours at room temperature. For challenging substrates, slightly higher concentrations may be beneficial.
Q2: Which copper source is best for this reaction?
The most convenient and commonly used copper source is a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. Using pre-formed Cu(I) salts like CuI or CuBr is also possible, but these are often less stable and require handling under an inert atmosphere.
Q3: How do I choose the right ligand and what is the optimal ligand-to-copper ratio?
For bioconjugation reactions involving sensitive molecules like modified nucleosides, water-soluble ligands that stabilize Cu(I) and accelerate the reaction are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidative damage and to accelerate the reaction.
Q4: What is the best solvent system for the reaction?
Due to the likely hydrophobic nature of this compound, a mixture of aqueous buffer and an organic co-solvent is recommended. Start with a buffered aqueous solution (e.g., phosphate or HEPES buffer, pH 7-7.5) and add 10-20% of DMSO, DMF, or t-BuOH to aid in the dissolution of the starting materials.
Q5: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the product and starting materials have different retention factors. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods.
Q6: What is the correct order of addition for the reagents?
To minimize potential degradation of the sensitive nucleoside, a specific order of addition is recommended. First, pre-mix the CuSO₄ and the ligand. Add this mixture to the solution containing your this compound and the azide partner. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point for the optimization of your CuAAC reaction.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Azide Partner: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
Reaction Buffer: Prepare a 100 mM phosphate or HEPES buffer at pH 7.4.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
1 µL of 10 mM this compound stock solution (Final concentration: 100 µM).
-
1.2 µL of 10 mM Azide Partner stock solution (Final concentration: 120 µM).
-
Buffer and co-solvent (e.g., DMSO) to bring the volume to 87.5 µL.
-
-
Prepare the catalyst premix in a separate tube:
-
1 µL of 20 mM CuSO₄ stock solution.
-
5 µL of 100 mM THPTA stock solution.
-
-
Add 6 µL of the catalyst premix to the reaction tube.
-
Vortex the mixture gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Vortex the mixture again and allow it to react at room temperature, protected from light.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by HPLC or LC-MS at different time points (e.g., 1h, 4h, 12h).
-
Once the reaction is complete, the product can be purified. For removal of copper, the reaction mixture can be treated with a copper-chelating resin. Purification is typically achieved by reverse-phase HPLC.
-
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
References
Technical Support Center: Troubleshooting Failed Click Chemistry on DNA
Welcome to our technical support center for DNA click chemistry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during DNA labeling and conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low yield or failed completely. What are the common causes?
Low or no yield in a CuAAC reaction on DNA can stem from several factors, ranging from reagent quality to reaction conditions and the nature of the DNA itself.[1][2][3] The most common culprits include:
-
Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). If it gets oxidized to Cu(II), the reaction will not proceed. This can be caused by dissolved oxygen in the reaction mixture.[4]
-
Degraded Reducing Agent: Sodium ascorbate, the most common reducing agent used to generate Cu(I) from a Cu(II) salt, is prone to oxidation and degradation, especially when in solution.[4]
-
Poor Quality Reagents: The purity and integrity of the azide- and alkyne-modified DNA, as well as any reporter molecules, are critical for a successful reaction.
-
Suboptimal Reagent Concentrations: Incorrect molar ratios of reactants, copper, ligand, and reducing agent can significantly impact reaction efficiency.
-
Presence of Inhibitors: Components in the buffer or impurities in the DNA sample can interfere with the reaction.
-
DNA Secondary Structure: Complex secondary structures in the DNA can hinder the accessibility of the alkyne or azide group, preventing the reaction from occurring.
-
DNA Damage: The copper catalyst, especially in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that damage the DNA template.
Q2: I'm observing smearing or unexpected bands on my gel after a click reaction. What could be the reason?
Smearing or the appearance of unexpected bands on a gel post-reaction often indicates a few potential issues:
-
DNA Degradation: As mentioned, the CuAAC reaction conditions can lead to the generation of ROS, which can cause DNA strand breaks, resulting in a smear on the gel.
-
Incomplete Reaction or Side Products: A mix of starting material, desired product, and potential side products can lead to multiple bands. Side reactions like alkyne-alkyne coupling (Glaser coupling) can occur.
-
Protein-DNA Conjugate Heterogeneity: When conjugating DNA to proteins, the resulting product can have a variable number of DNA molecules attached, leading to a smear rather than a distinct band.
-
Issues with Purification: Inefficient removal of excess reagents or byproducts after the reaction can interfere with gel analysis.
Q3: How can I minimize DNA damage during my CuAAC reaction?
Minimizing DNA damage is crucial for maintaining the integrity of your molecule. Here are several strategies:
-
Use a Copper-Chelating Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stabilize the Cu(I) oxidation state, which not only accelerates the reaction but also reduces the generation of damaging ROS.
-
Optimize Reagent Concentrations: Use the lowest effective concentration of copper and ascorbate. Increasing the ligand-to-copper ratio (e.g., 5:1 or even 10:1) can offer additional protection.
-
Degas Your Solutions: Removing dissolved oxygen from your reaction mixture by bubbling with an inert gas like argon or nitrogen can significantly reduce the formation of ROS.
-
Add a Radical Scavenger: The addition of dimethyl sulfoxide (DMSO) to the reaction has been shown to dramatically suppress DNA damage without significantly hindering the click reaction.
-
Consider Copper-Free Click Chemistry: If DNA damage remains a persistent issue, switching to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative as it does not require a copper catalyst.
Q4: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is very slow or has low efficiency. How can I improve it?
While SPAAC avoids the issue of copper toxicity, its reaction kinetics can be slower than CuAAC. To improve efficiency:
-
Increase Reactant Concentrations: A higher concentration of the azide and cyclooctyne-modified DNA can increase the reaction rate.
-
Optimize Reaction Time and Temperature: SPAAC reactions may require longer incubation times (overnight is common) compared to CuAAC. Gently heating the reaction (e.g., to 37°C) can sometimes improve the rate, provided your biomolecules are stable at that temperature.
-
Check Reagent Stability: Cyclooctyne reagents can be unstable over time. Ensure you are using fresh, high-quality reagents.
-
Consider Steric Hindrance: The bulky nature of the cyclooctyne can sometimes lead to steric hindrance, especially if the modification is near a region of complex secondary structure in the DNA. Linearizing the DNA or designing the modification site in a more accessible region may help.
Troubleshooting Guides
Guide 1: Low or No Yield in CuAAC Reaction
This guide provides a systematic approach to troubleshooting failed CuAAC reactions.
Troubleshooting Workflow
References
Technical Support Center: Minimizing Copper-Induced DNA Damage in Click Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing click labeling techniques. This resource provides guidance on a critical aspect of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry": the potential for copper-induced DNA damage. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these effects and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is copper-induced DNA damage a concern in click chemistry?
A1: The catalytically active species in standard click chemistry is Cu(I). However, Cu(I) can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to DNA. This is a significant concern in experiments involving live cells or sensitive biological samples where maintaining genomic integrity is crucial.[1][2][3] The use of copper ions has been shown to cause DNA strand breaks.[4][5]
Q2: What are the primary mechanisms of copper-induced DNA damage?
A2: Copper ions, particularly Cu(I), can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide, which is naturally present in cells. These radicals can attack DNA bases and the sugar-phosphate backbone, leading to single- and double-strand breaks, base modifications, and other lesions. The generation of ROS is a known side effect of the common practice of reducing Cu(II) to Cu(I) in situ using ascorbate.
Q3: How can I tell if my click labeling experiment is causing DNA damage?
A3: Several methods can be used to assess DNA damage. The Comet assay (single-cell gel electrophoresis) can detect DNA strand breaks in individual cells. Quantitative PCR (qPCR) can be used to measure the frequency of DNA lesions that block polymerase progression. Other indicators can include reduced cell viability or proliferation rates after exposure to the click reaction components.
Q4: What are the key factors that influence the extent of DNA damage?
A4: The degree of DNA damage is influenced by several parameters, including:
-
Copper concentration: Higher concentrations of copper generally lead to more significant damage.
-
Ascorbate concentration: While necessary for reducing Cu(II) to Cu(I), excess ascorbate can also contribute to ROS production. However, at very high concentrations, its antioxidant properties may dominate.
-
Ligand choice and concentration: The type of ligand used to stabilize Cu(I) and its ratio to copper are critical.
-
Presence of radical scavengers: Additives that can quench ROS can significantly reduce DNA damage.
-
Oxygen exposure: Minimizing oxygen in the reaction can reduce the formation of ROS.
Q5: Are there alternatives to copper-catalyzed click chemistry?
A5: Yes, copper-free click chemistry is a powerful alternative that avoids the issue of copper toxicity. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes (like DBCO, DIFO, or BCN) that react with azides without the need for a metal catalyst. Another option is the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes. These methods are generally more biocompatible and are preferred for live-cell imaging and in vivo applications.
Troubleshooting Guide
This guide addresses common problems encountered during click labeling experiments and provides solutions to minimize DNA damage.
| Problem | Potential Cause | Solution |
| High cell toxicity or low cell viability after labeling. | Copper-induced cytotoxicity from high concentrations of free copper ions or ROS generation. | • Reduce the total copper concentration. • Use a biocompatible Cu(I)-stabilizing ligand like THPTA or a histidine-based ligand. • Increase the ligand-to-copper ratio (e.g., 5:1 or 10:1) to better chelate copper and protect cells. • Add a radical scavenger such as DMSO to the reaction mixture. • Switch to a copper-free click chemistry method like SPAAC. |
| Evidence of DNA damage (e.g., positive Comet assay). | Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system. | • Add a known radical scavenger like dimethyl sulfoxide (DMSO) to the reaction. • Use a copper-chelating azide to accelerate the reaction, allowing for lower copper concentrations. • Minimize agitation of the solution and keep tubes capped to reduce oxygen exposure. • For highly sensitive applications, consider using CuOAc with copper wire as a milder catalytic system. |
| Low click labeling efficiency in live cells. | Sequestration of the copper catalyst by cellular components, particularly thiols in proteins. | • Increase the concentration of the copper and ligand, while monitoring for toxicity. • Add a sacrificial metal like Zn(II) to occupy thiol binding sites, freeing up Cu(I) for the click reaction. • Use a ligand that is less sensitive to interference from biological thiols. |
| Inconsistent or failed labeling of oligonucleotides/DNA. | Direct damage to the DNA substrate by the copper catalyst. | • Use a Cu(I)-stabilizing ligand such as THPTA or TBTA to protect the DNA. • Optimize the reaction conditions by reducing copper and ascorbate concentrations and reaction time. • Purify the labeled oligonucleotide immediately after the reaction to remove residual copper. |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on copper-induced DNA damage and mitigation strategies.
Table 1: Effect of Reaction Components on DNA Damage
| Parameter Varied | Conditions | Observed Effect on DNA Damage | Reference |
| Ascorbate:Copper Ratio | Increasing Asc:Cu ratio | General decrease in DNA damage, especially at very high ascorbate concentrations. | |
| Ligand:Copper Ratio | Increasing L:Cu ratio from 2:1 to 10:1 | Damage frequency reduced by more than a factor of two. | |
| Addition of DMSO | Aqueous mixture with click reaction components | Dramatically suppresses DNA damage. |
Table 2: Cytotoxicity of Copper Nanoparticles in Different Cell Lines
| Nanoparticle Size | Cell Line | Cytotoxicity (µg/mL) | Reference |
| 40-60 nm | A549 / HeLa | 30 - 209.70 | |
| 25 nm, 40-60 nm, 60-80 nm | - | 40-60 nm particles were typically more cytotoxic. | |
| 4 nm vs. 24 nm (CuO NPs) | A549 | 24 nm particles exhibited higher cytotoxicity. |
Key Experimental Protocols
Protocol 1: Assessing DNA Damage using Quantitative PCR (qPCR)
This protocol is adapted from a method to measure the extent of oxidative DNA damage under various click chemistry conditions.
-
Prepare DNA Substrate: Use a long, double-stranded DNA template (e.g., 3.5 kbp).
-
Set up Click Reactions:
-
In an aqueous buffer, combine the DNA substrate with the desired concentrations of CuSO₄, a reducing agent (e.g., sodium ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA).
-
To test mitigation strategies, include additives like DMSO.
-
Incubate the reactions for a defined period (e.g., 2 minutes).
-
-
Stop Reaction and Purify DNA: Stop the reaction by adding a chelating agent like EDTA and purify the DNA to remove all reaction components.
-
Perform qPCR:
-
Use primers that amplify a long target sequence within the DNA substrate.
-
Perform qPCR on the treated DNA and an untreated control.
-
The extent of DNA damage is inversely proportional to the amount of PCR product. A decrease in amplification indicates lesions that block the polymerase.
-
-
Data Analysis: Calculate the damage frequency based on the relative amplification of the treated versus the control DNA.
Protocol 2: Standard Protocol for Click Labeling of Oligonucleotides with THPTA Ligand
This protocol provides a general method for labeling alkyne-modified DNA with an azide-containing molecule.
-
Prepare Stock Solutions:
-
200 mM THPTA ligand in water.
-
100 mM CuSO₄ in water.
-
Alkyne-labeled oligonucleotide in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
10 mM azide-containing molecule in DMSO or water.
-
-
Pre-complex Copper and Ligand: Mix CuSO₄ and THPTA in a 1:2 ratio and let it stand for a few minutes.
-
Set up the Reaction:
-
To the alkyne-labeled oligonucleotide solution, add an excess of the azide (e.g., 4-50 equivalents).
-
Add 25 equivalents of the pre-complexed THPTA/CuSO₄ solution.
-
Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.
-
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes.
-
Purification: Purify the labeled oligonucleotide, for example, by ethanol precipitation.
Visualizations
Caption: A logical workflow for addressing and mitigating copper-induced DNA damage.
Caption: Signaling pathway of DNA damage by copper and points of intervention.
References
Technical Support Center: 7-TFA-ap-7-Deaza-dA Labeled Oligonucleotides
Welcome to the technical support center for improving the yield and quality of 7-TFA-ap-7-Deaza-dA labeled oligonucleotides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges during synthesis, deprotection, and purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields or impure products.
FAQ 1: Synthesis & Coupling
Question: My overall yield is low after synthesis. What are the most likely causes related to the coupling of the modified phosphoramidite?
Answer: Low yield often originates from suboptimal coupling efficiency of the modified phosphoramidite. Unlike standard phosphoramidites, modified versions can be more sterically hindered or sensitive.
Key Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[1] Use high-quality, anhydrous acetonitrile for all reagents and ensure synthesizer lines are dry.[1] Even high humidity can negatively impact synthesis quality.
-
Check Reagent Quality: Use fresh, high-purity phosphoramidites and activators. Modified phosphoramidites may have a shorter shelf-life. It is recommended to use a concentration of 0.1 M for modified reagents.[2]
-
Optimize Coupling Time: Steric hindrance from the modification may require a longer coupling time than the standard cycle.[2] It is often recommended to double the standard coupling time for complex or expensive modifiers.[2]
-
Perform a Double Coupling: To maximize the incorporation of the critical modified base, program the synthesizer to perform the coupling step twice in a row before proceeding to oxidation and capping. An 80% efficient first coupling can be boosted to 96% with a second coupling.
-
Verify Activator Compatibility: While standard activators like ETT or DCI are generally effective, ensure there are no specific recommendations from the phosphoramidite manufacturer.
Phosphoramidites of 7-deazapurine nucleosides have been shown to achieve excellent coupling efficiencies (>99%) under optimal conditions.
FAQ 2: Deprotection Issues
Question: I am observing multiple peaks during HPLC analysis and my final yield of active, labeled oligonucleotide is poor. What is going wrong during deprotection?
Answer: This is a common issue when working with TFA-protected amino linkers. The primary amine, once deprotected, is highly nucleophilic and susceptible to side reactions if the deprotection strategy is not optimized. The two main side reactions are cyanoethylation and transamidation .
-
Cyanoethylation: Acrylonitrile is generated during the deprotection of the phosphate backbone's β-cyanoethyl groups. This potent electrophile can irreversibly cap the desired primary amine, rendering it inactive for subsequent conjugation.
-
Transamidation: The deprotected primary amine can attack the protecting groups on adjacent nucleobases (like dA or dG), leading to the formation of stable benzamide or isobutamide adducts, again inactivating the amine.
Solution: A two-step deprotection protocol is highly recommended to mitigate these side reactions.
Step 1: On-Support Acrylonitrile Scavenging Before cleaving the oligonucleotide from the solid support, treat it with a solution of 10% Diethylamine (DEA) in acetonitrile. This step effectively removes residual acrylonitrile.
Step 2: Optimized Cleavage and Deprotection Use a fast-acting deprotection reagent like AMA (a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine) to rapidly remove the TFA group and other base-protecting groups. The high concentration of methylamine in AMA minimizes the chance of the desired primary amine acting as a nucleophile in side reactions.
FAQ 3: Mass Spectrometry Analysis
Question: My mass spectrometry results show multiple adducts, making it difficult to confirm the mass of my final product. How can I troubleshoot this?
Answer: Mass spectrometry of oligonucleotides is often complicated by the formation of various adducts. The highly negatively charged phosphate backbone readily attracts positive ions.
Common Adducts and Solutions:
-
Alkali Metal Adducts (Na+, K+): These are the most common adducts, leading to peaks at [M + 22 Da], [M + 38 Da], etc. They originate from glassware, reagents, and the LC system itself.
-
Mitigation: Periodically flush the LC system with an acidic mobile phase (e.g., 0.1% formic acid) to displace adsorbed metal ions. Using high-purity, LC-MS grade reagents and solvents is also critical.
-
-
Amine Ion Pairs (e.g., Triethylamine): If using ion-pair chromatography, adducts from the amine pairing agent can be observed.
-
Mitigation: Optimize ion-source conditions in the mass spectrometer, such as interface voltage and desolvation temperature, to minimize these adducts while maximizing the analyte signal.
-
-
Cyanoethyl Adducts: As discussed in FAQ 2, if the deprotected amine is capped by acrylonitrile, you may see a mass increase of +53 Da. This adduct is irreversible and indicates a need to optimize the deprotection protocol with a DEA pre-treatment step.
Quantitative Data on Yield Improvement
Optimizing synthesis and deprotection parameters can dramatically improve the final yield of full-length, active oligonucleotides.
Table 1: Impact of Coupling Efficiency on Final Oligonucleotide Yield
| Average Coupling Efficiency | Theoretical Yield of Full-Length 20-mer Oligo | Example Final Yield (ng/μL) | Example Purity (A260/A280) |
| 99.9% | 98.1% | ~2450 | 1.85 |
| 98.5% | 74.0% | - | - |
| 95.0% | 35.8% | - | - |
| 68.0% | 0.003% | ~468 | 1.14 |
| 42.0% | 0.0000002% | ~365 | 1.12 |
(Data adapted from IDT and a study on phosphoramidite synthesis.) High coupling efficiency is critical; a small drop from 99.9% to 98.5% can reduce the theoretical yield of a 20-mer by over 20%.
Table 2: Effect of Synthesis Parameters on Coupling Efficiency of Modified Amidites
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 |
| Phosphoramidite Equivalents | 1.75 eq. | 46% Coupling Efficiency | 2.88 eq. | >95% Coupling Efficiency |
| Coupling Time | 5.0 min | 46% Coupling Efficiency | 15.0 min | 80% Coupling Efficiency |
| Coupling Strategy | Single Couple | 80% Incorporation | Double Couple | 96% Incorporation |
(Data adapted from studies on modified phosphoramidites.) For difficult or modified phosphoramidites, increasing the equivalents, extending the coupling time, or performing a double couple can significantly boost incorporation efficiency.
Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis Cycle for this compound Incorporation
This protocol assumes a standard automated phosphoramidite synthesis cycle. The key modification is at the coupling step for the modified base.
-
Preparation: Dissolve the this compound phosphoramidite in high-quality anhydrous acetonitrile to a concentration of 0.1 M.
-
Standard Cycles: Synthesize the oligonucleotide using standard cycles for A, C, G, and T phosphoramidites.
-
Modified Base Coupling:
-
For the cycle where this compound is to be added, modify the synthesizer program.
-
Extend Coupling Time: Increase the coupling time to at least double the standard time (e.g., from 3 minutes to 6 minutes).
-
(Optional but Recommended) Double Coupling: Program the synthesizer to deliver the phosphoramidite and activator to the column, wait for the extended coupling time, and then repeat the delivery of phosphoramidite and activator before proceeding to the oxidation step.
-
-
Completion: After the modified base is added, complete the synthesis using standard cycles. Leave the final DMT group on if RP-HPLC purification is planned.
Protocol 2: Optimized Deprotection of TFA-Protected Oligonucleotides
This two-stage protocol is critical for maximizing the yield of active, amino-modified oligonucleotides.
Stage 1: On-Column Acrylonitrile Removal
-
After synthesis is complete, leave the column on the synthesizer or remove it and attach it to a syringe system.
-
Prepare a solution of 10% Diethylamine (DEA) in anhydrous acetonitrile.
-
Slowly pass 1 mL of the 10% DEA solution through the synthesis column.
-
Allow the column to stand at room temperature for 5 minutes with the solution in contact with the solid support.
-
Wash the column thoroughly with 5-10 mL of anhydrous acetonitrile to remove the DEA and byproducts.
-
Dry the solid support completely using a stream of argon or by vacuum.
Stage 2: Cleavage and Final Deprotection using AMA
-
Transfer the dried solid support to a 2 mL screw-cap vial.
-
Add 1 mL of AMA (1:1 v/v mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine).
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator. The product is now ready for purification.
Visual Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low yield.
Caption: A step-by-step workflow for troubleshooting low yield issues.
Optimized Deprotection Pathway
This diagram illustrates the key steps and rationale for the recommended deprotection protocol.
Caption: The optimized two-step deprotection pathway for TFA-protected amines.
References
common side reactions with alkyne-modified nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyne-modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using alkyne-modified nucleosides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
A1: The most prevalent side reactions include copper-induced cytotoxicity and DNA damage, the generation of reactive oxygen species (ROS), and alkyne-alkyne homocoupling, also known as Glaser coupling.[1][2][3] Additionally, the modified nucleobase itself can sometimes participate in off-target reactions.[4]
Q2: My CuAAC reaction with an alkyne-modified oligonucleotide has a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in CuAAC reactions involving oligonucleotides can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and the integrity of the oligonucleotide itself. Key troubleshooting steps include ensuring all reagents, especially phosphoramidites and solvents, are anhydrous and of high purity.[5] Optimizing the copper (I) source and concentration, as well as the choice and concentration of the stabilizing ligand, is also critical. For complex oligonucleotides, increasing the coupling time during solid-phase synthesis may improve incorporation of the modified nucleoside.
Q3: I am observing significant cytotoxicity in my cell-based assays after performing a click reaction with an alkyne-modified nucleoside. What is the likely cause and how can I mitigate it?
A3: The primary cause of cytotoxicity in cellular click chemistry experiments is often the copper (I) catalyst, which can generate reactive oxygen species (ROS) and cause DNA damage. To mitigate this, consider the following strategies:
-
Use of Chelating Ligands: Employ copper-stabilizing ligands such as THPTA or TBTA to both accelerate the reaction and protect cells from copper-induced oxidative stress.
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titration experiments can help determine the optimal balance between reaction efficiency and cell viability.
-
Consider Copper-Free Click Chemistry: For highly sensitive applications, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal alternative that eliminates the need for a copper catalyst.
Q4: How can I minimize background fluorescence in my EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay?
A4: High background fluorescence in EdU assays can obscure the specific signal from proliferating cells. Common causes include non-specific binding of the fluorescent azide and cellular autofluorescence. To reduce background, ensure that the ascorbic acid solution used for the click reaction is freshly prepared, as it oxidizes in solution. Thorough washing steps after fixation and permeabilization are crucial to remove residual detergents that can increase background. Additionally, optimizing the concentration of the fluorescent azide through titration can help find the lowest concentration that still provides a strong signal.
Troubleshooting Guides
Guide 1: Low Efficiency in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide provides a systematic approach to troubleshooting low-yield CuAAC reactions.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | - Ensure alkyne-modified nucleoside and azide partner are of high purity. - Use anhydrous solvents, as water can inhibit the reaction. - Verify the quality and concentration of the copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate). |
| Suboptimal Reaction Conditions | - Optimize the ratio of copper to ligand (e.g., THPTA, TBTA). An excess of ligand can sometimes inhibit the reaction. - Ensure the reaction is performed at the optimal pH, typically around 7-8. - If applicable, degas the reaction mixture to minimize oxygen, which can lead to oxidative side reactions. |
| Issues with Modified Oligonucleotides | - Confirm the successful incorporation of the alkyne-modified nucleoside into the oligonucleotide via mass spectrometry. - For solid-phase synthesis, consider increasing the coupling time for the modified phosphoramidite. |
| Catalyst Inactivation | - Ensure the sodium ascorbate solution is fresh, as it can degrade over time, leading to insufficient Cu(I) generation. - Avoid reagents or buffers containing components that can chelate copper, such as EDTA, unless it is part of a controlled quenching step. |
Guide 2: High Background in EdU-Based Cell Proliferation Assays
This guide addresses common issues leading to high background signals in EdU assays.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding of Fluorescent Azide | - Optimize the concentration of the fluorescent azide through a titration experiment. - Ensure thorough washing after the click reaction to remove unbound azide. - Incorporate a blocking step with a protein-based blocker like BSA before adding the click reaction cocktail. |
| Cellular Autofluorescence | - If high background persists, consider using a fluorescent azide with a longer wavelength (e.g., Alexa Fluor 647), as cellular autofluorescence is typically stronger in the green channel. - Include a "no EdU" control (cells not treated with EdU but subjected to the click reaction) to assess the level of background. |
| Suboptimal Click Reaction Conditions | - Prepare the sodium ascorbate solution fresh for each experiment. - Ensure all components of the click reaction cocktail are added in the correct order as specified by the manufacturer's protocol. |
| Issues with Fixation and Permeabilization | - Inadequate permeabilization can lead to inconsistent staining. Ensure the concentration and incubation time for the permeabilization agent (e.g., Triton X-100) are optimal for your cell type. - Over-fixation can sometimes increase background. Adhere to recommended fixation times. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Oligonucleotides
-
Preparation of Reagents:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Prepare a 10 mM stock solution of the azide-containing molecule (e.g., a fluorescent dye) in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
43 µL of nuclease-free water
-
10 µL of 100 µM alkyne-modified oligonucleotide (final concentration: 10 µM)
-
5 µL of 10 mM azide stock solution (final concentration: 0.5 mM)
-
-
Prepare a premix of the copper catalyst:
-
In a separate tube, mix 1.25 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM ligand. Let this stand for 1-2 minutes.
-
-
Add 3.75 µL of the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent azide.
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or a suitable purification column to remove excess reagents.
-
Protocol 2: Quantification of Reactive Oxygen Species (ROS) Generation
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Cell Preparation:
-
Seed cells in a 96-well plate (black with a clear bottom is recommended) and culture under standard conditions until they reach the desired confluency.
-
-
Labeling with H2DCFDA:
-
Prepare a working solution of H2DCFDA (typically 10-20 µM) in serum-free medium.
-
Wash the cells once with warm PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Treatment and Measurement:
-
Remove the H2DCFDA solution and wash the cells gently with PBS.
-
Add the experimental medium containing the alkyne-modified nucleoside and the CuAAC reaction components (or controls).
-
Include a positive control for ROS generation (e.g., tert-butyl hydrogen peroxide).
-
Measure the fluorescence immediately using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm. Continue to take readings at desired time points.
-
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Mechanism of copper-induced DNA damage via Fenton-like reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Polymerase Stalling with 7-deaza-dATP Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to polymerase stalling when using 7-deaza-dATP analogs in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dATP and why is it used?
7-deaza-dATP is a synthetic analog of deoxyadenosine triphosphate (dATP). In this molecule, the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can be useful in sequencing and PCR applications to reduce secondary structures in GC-rich regions, thereby minimizing compression artifacts in sequencing gels.
Q2: What is polymerase stalling?
Polymerase stalling refers to the premature termination of DNA synthesis by a DNA polymerase. This results in the generation of truncated DNA fragments and a decrease in the yield of the full-length product. Stalling can be caused by various factors, including secondary structures in the DNA template, the presence of DNA lesions, or the incorporation of modified nucleotides that are not well-tolerated by the polymerase.
Q3: Can 7-deaza-dATP cause polymerase stalling?
Yes, the use of 7-deaza-dATP can lead to polymerase stalling with some DNA polymerases. The replacement of the N7 nitrogen with a carbon atom can alter the electrostatic potential and conformation of the nucleotide in the active site of the polymerase, potentially affecting the efficiency of its incorporation and subsequent extension.
Q4: Which DNA polymerases are known to have issues with 7-deaza-dATP?
The efficiency of 7-deaza-dATP incorporation varies among different DNA polymerases. For instance, Taq polymerase has been shown to have a preference for natural purine nucleotides over 7-deazapurine analogs, with a notably lower incorporation efficiency for 7-deaza-dATP compared to 7-deaza-dGTP.[1][2] While some engineered polymerases, such as certain KOD polymerase variants (exo-), can tolerate 7-deaza-modified adenosine triphosphate, wild-type versions may exhibit reduced efficiency.
Troubleshooting Guide
This guide addresses common problems encountered when using 7-deaza-dATP in PCR and other polymerase-based assays.
Problem 1: Low or No Yield of Full-Length Product
Possible Cause: The DNA polymerase you are using has a low incorporation efficiency for 7-deaza-dATP, leading to stalling.
Solutions:
-
Optimize the dNTP Ratio: If complete substitution of dATP with 7-deaza-dATP is not essential for your application, try using a mixture of both. Start with a 1:1 ratio of dATP to 7-deaza-dATP and adjust as needed. For some applications, a ratio of 3:1 (7-deaza-dGTP:dGTP) has been shown to be effective for GC-rich templates, and a similar optimization may be beneficial for 7-deaza-dATP.
-
Switch Polymerases: Consider using a different DNA polymerase. High-fidelity proofreading polymerases like Pfu and its variants, or engineered polymerases specifically designed for modified nucleotides, may exhibit better performance. For example, the exonuclease-deficient (exo-) version of Pfu polymerase has been noted to incorporate modified nucleotides more efficiently.
-
Increase Extension Time: A longer extension time during each PCR cycle may provide the polymerase with more time to incorporate the 7-deaza-dATP analog and extend the growing DNA strand.
-
Adjust Magnesium Concentration: Magnesium ions are a critical cofactor for DNA polymerase activity. The optimal Mg²⁺ concentration can vary with the dNTPs used. Titrate the MgCl₂ concentration in your reaction, typically in the range of 1.5 to 3.5 mM, to find the optimal condition for your specific polymerase and template.
-
Add PCR Enhancers: Reagents like DMSO or betaine can help to reduce DNA secondary structures and may improve the efficiency of amplification, especially with difficult templates.
Problem 2: Appearance of Smear or Multiple Non-Specific Bands on an Agarose Gel
Possible Cause: Suboptimal reaction conditions exacerbated by the presence of a less-than-ideal nucleotide analog can lead to non-specific priming and amplification.
Solutions:
-
Optimize Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers with the modified dNTP mix. A higher annealing temperature can increase the specificity of primer binding.
-
Redesign Primers: Ensure your primers are well-designed with appropriate melting temperatures (Tm) and minimal potential for forming hairpins or primer-dimers.
-
Reduce Template and Primer Concentrations: High concentrations of template or primers can sometimes contribute to non-specific amplification. Try reducing the amount of template DNA and titrating the primer concentrations to the lowest effective level.
Quantitative Data on Nucleotide Incorporation
| DNA Polymerase | Analog | Relative Incorporation Efficiency vs. Natural dNTP | Notes |
| Taq Polymerase | 7-deaza-dGTP | High | Can fully replace dGTP in PCR.[1][2] |
| 7-deaza-dATP | Low | Requires the presence of dATP for efficient amplification.[1] | |
| Pfu Polymerase (exo-) | Modified Nucleotides | Higher than exo+ version | The lack of proofreading activity improves the incorporation of modified nucleotides. |
| KOD Polymerase (exo- variant) | 7-deaza-dATP | Tolerated | Engineered variants show improved tolerance for modified adenosines. |
Key Experimental Protocols
Primer Extension Assay to Evaluate Polymerase Stalling
This assay can be used to qualitatively and quantitatively assess the ability of a DNA polymerase to incorporate 7-deaza-dATP and extend past it.
Materials:
-
5' radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence
-
DNA Polymerase of interest
-
dNTP mix containing either dATP or a specific ratio of dATP:7-deaza-dATP
-
Reaction buffer appropriate for the polymerase
-
Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
Methodology:
-
Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixture containing the annealed primer/template, DNA polymerase, reaction buffer, and the specific dNTP mix.
-
Initiation and Incubation: Initiate the reaction by adding the dNTP mix and incubate at the optimal temperature for the polymerase for various time points (e.g., 1, 5, 15, 30 minutes).
-
Quenching: Stop the reactions at each time point by adding an equal volume of stop/loading buffer.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then separate the DNA fragments on a denaturing polyacrylamide gel.
-
Analysis: Visualize the bands using autoradiography or fluorescence imaging. The presence of shorter bands that accumulate over time indicates polymerase stalling. The intensity of the full-length product band relative to the stalled bands provides a measure of incorporation and extension efficiency.
Visualizations
Caption: Workflow for a primer extension assay to detect polymerase stalling.
Caption: Troubleshooting logic for PCR with 7-deaza-dATP.
References
Technical Support Center: Purification of 7-TFA-ap-7-Deaza-dA Labeled DNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 7-TFA-ap-7-Deaza-dA labeled DNA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound labeled DNA oligonucleotides.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified DNA | Inefficient Lysis/Extraction: The initial release of the labeled DNA from the synthesis support may be incomplete. | Ensure complete cleavage and deprotection by following the recommended time and temperature for the specific reagents used. For challenging samples, consider a small-scale optimization of the cleavage and deprotection steps.[1] |
| Suboptimal Purification Method: The chosen purification method may not be suitable for the length or modification of the oligonucleotide. | For oligonucleotides <50 bases, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally effective due to the hydrophobicity of the 7-TFA-ap group.[2][3][4] For longer oligonucleotides (>50-60 bases), Ion-Exchange HPLC (IEX-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) may provide better resolution.[2] | |
| Precipitation Loss: The DNA may not have been completely precipitated or the pellet was lost during washing steps. | Ensure the correct volume of salt and ethanol are used for precipitation. Chill the solution sufficiently to maximize DNA recovery. Be careful when decanting the supernatant after centrifugation. | |
| Poor Purity/Presence of Impurities | Incomplete Removal of Truncated Sequences: Shorter, "failure" sequences generated during synthesis are co-purifying with the full-length product. | HPLC methods, particularly RP-HPLC with the 5'-DMT group attached ("trityl-on"), are very effective at separating full-length products from truncated sequences. IEX-HPLC can also be used and separates based on the number of phosphate groups. |
| Contamination with Protecting Groups: Remnants of protecting groups from the synthesis may still be present. | Ensure the deprotection step is complete. A final desalting step after purification can help remove any remaining small molecule impurities. | |
| Secondary Structures: The DNA oligonucleotide may be forming secondary structures (e.g., hairpins) that can affect its migration/elution profile, leading to multiple peaks or broad peaks. | For HPLC, performing the purification at an elevated temperature (e.g., 50-60°C) can help to denature secondary structures. For PAGE, using denaturing conditions (e.g., with urea) is recommended. Anion-exchange HPLC can be performed at high pH (around 12) to disrupt hydrogen bonds and eliminate secondary structures. | |
| Broad or Split Peaks in HPLC Chromatogram | Secondary Structures: As mentioned above, secondary structures are a common cause of peak broadening or splitting. | Increase the column temperature or use a mobile phase with denaturing agents. For anion-exchange HPLC, purification at a high pH can resolve this issue. |
| Poor Column Condition: The HPLC column may be degraded or contaminated. | Flush the column with a strong solvent to remove any adsorbed material. If the problem persists, the column may need to be replaced. | |
| Suboptimal Gradient: The elution gradient may not be optimized for the specific oligonucleotide. | Adjust the gradient slope to improve the separation and peak shape. A shallower gradient can often lead to better resolution. | |
| Fluorescent Signal Issues (if applicable) | Degradation of the Fluorophore: The this compound modification may have fluorescent properties that are sensitive to purification conditions. | Avoid exposure to harsh chemicals or excessive UV light. For instance, some fluorescent dyes can be damaged by ammonium persulfate used in PAGE gels or by UV shadowing. HPLC is often a gentler method for purifying fluorescently labeled oligonucleotides. |
| Quenching: The fluorescence may be quenched by components of the purification buffer. | Ensure that the final purified DNA is in a buffer that is compatible with fluorescence measurements. A final desalting or buffer exchange step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound labeled DNA?
A1: For shorter oligonucleotides (less than 50 bases), Reverse-Phase HPLC (RP-HPLC) is highly recommended. The trifluoroacetyl (TFA) group is hydrophobic, which allows for excellent separation from unlabeled or truncated sequences. For longer oligonucleotides, Ion-Exchange HPLC (IEX-HPLC) or PAGE may be more suitable to achieve high purity.
Q2: How does the 7-deaza modification affect purification?
A2: The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, can alter the hydrogen bonding capabilities of the base. This may slightly change the overall hydrophobicity and secondary structure propensity of the DNA, but it does not typically require a drastic change in the purification strategy compared to standard DNA.
Q3: Can I use PAGE for purification?
A3: Yes, Polyacrylamide Gel Electrophoresis (PAGE) can be used and offers high resolution, especially for longer oligonucleotides, potentially yielding purities of 95-99%. However, the extraction of the DNA from the gel can be complex and may lead to lower yields. Additionally, if the 7-TFA-ap group is fluorescent, care must be taken as components of the PAGE gel (like ammonium persulfate) and UV light used for visualization can potentially damage the dye.
Q4: My HPLC chromatogram shows multiple peaks. What could be the reason?
A4: Multiple peaks can arise from several factors:
-
Presence of truncated "failure" sequences: These are shorter DNA strands that did not complete the full synthesis.
-
Formation of secondary structures: Hairpins or self-dimers can lead to different conformations that elute at different times.
-
Incomplete deprotection: Some DNA strands may still have protecting groups attached.
-
Isomers: Depending on the labeling chemistry, there might be diastereomers that can sometimes be separated by HPLC.
Optimizing the HPLC method, such as adjusting the temperature or the gradient, can help in resolving these issues.
Q5: How can I confirm the purity and identity of my purified this compound labeled DNA?
A5: The purity can be assessed by analytical HPLC or capillary electrophoresis (CE). The identity of the oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it has the correct molecular weight.
Experimental Protocol: Reverse-Phase HPLC Purification
This protocol provides a general methodology for the purification of this compound labeled DNA oligonucleotides using RP-HPLC.
1. Materials and Reagents:
- Crude, deprotected this compound labeled DNA oligonucleotide
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0
- Reverse-phase HPLC column (e.g., C18)
2. Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Solvent filtration apparatus
- Lyophilizer
3. Procedure:
Workflow for Purification and Quality Control
Caption: Workflow for the purification and quality control of this compound labeled DNA.
References
Technical Support Center: Impact of TFA on Click Reaction Efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reactions when a trifluoroacetyl (TFA) protecting group or residual trifluoroacetic acid is present.
Frequently Asked Questions (FAQs)
Q1: What is a TFA protecting group and is it compatible with standard click reaction (CuAAC) conditions?
A: The trifluoroacetyl (TFA) group is a protecting group used for amines and guanidines.[1] It is known to be stable under acidic and neutral conditions but is readily cleaved under mild basic conditions.[1] Standard CuAAC reactions are typically run under aqueous, neutral, or slightly acidic pH (4-12) and are generally compatible with the TFA protecting group, which should remain intact.[2][3]
Q2: My click reaction has a low yield. Could a TFA protecting group on my substrate be the direct cause?
A: While the TFA protecting group itself is generally stable, issues often arise not from the group itself, but from residual trifluoroacetic acid if your substrate was purified via HPLC or resulted from a preceding deprotection step (like Boc removal).[4] This residual acid can protonate your amine-containing substrate, forming a TFA salt, which can negatively impact the reaction.
Q3: How does having my amine-containing substrate as a TFA salt impact the click reaction?
A: The presence of a TFA salt can hinder the click reaction in several ways:
-
Lowered pH: Residual trifluoroacetic acid can lower the pH of the reaction mixture, which may inhibit the catalytic activity of the copper species.
-
Altered Solubility: The salt form of your substrate may have different solubility profiles in the chosen reaction solvent, potentially leading to precipitation or poor reactivity.
-
Catalyst Chelation: Free amines in the substrate can sometimes chelate the copper(I) catalyst, reducing its availability for the cycloaddition. While this is a general issue with free amines, the presence of the TFA counter-ion does not mitigate it.
Q4: I am observing unexpected masses or multiple products in my LC-MS analysis. Could the TFA in my mobile phase be causing this?
A: Yes, this is a possibility. Trifluoroacetic acid, commonly used as a mobile phase additive in reverse-phase chromatography, is a strong acid. In the electrospray ionization (ESI) source of a mass spectrometer, it can sometimes induce the cleavage of other acid-labile protecting groups on your molecule, leading to the appearance of fragments that are not actually present in the bulk reaction mixture. It is crucial to confirm product identity using orthogonal methods like NMR.
Troubleshooting Guide: Low Click Reaction Yield with TFA-Treated Substrates
If you are experiencing poor efficiency in a click reaction where one of the components has been exposed to TFA, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution | Explanation |
| Residual Trifluoroacetic Acid | Neutralize the substrate solution with a mild, non-nucleophilic base (e.g., DIPEA, triethylamine) before adding it to the reaction. Alternatively, perform a salt exchange or re-purify the substrate under neutral conditions. | This removes excess protons, preventing the reaction pH from dropping and ensuring the amine is in its more reactive free-base form. |
| Incorrect Reaction pH | Buffer the reaction mixture. Use a non-coordinating buffer like HEPES. Be cautious with buffers like phosphate or Tris, which can chelate copper. | Maintaining a stable, optimal pH (typically 7-8) is crucial for the stability and activity of the Cu(I) catalyst. |
| Substrate Precipitation | Add a co-solvent such as DMSO, DMF, or t-butanol to improve the solubility of all reactants. | Ensuring all components are fully dissolved is essential for efficient reaction kinetics. |
| Copper Catalyst Inhibition/Oxidation | Use a copper-coordinating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state and accelerate the reaction. Ensure the ligand-to-copper ratio is sufficient (typically ≥1). | Ligands protect the copper from oxidation and chelation by other species, increasing its catalytic turnover. |
| Impure Starting Materials | Re-purify the azide and alkyne starting materials. Ensure they are free of impurities that could interfere with the reaction. | The success of a click reaction is highly dependent on the purity of the reactants. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a suitable reaction vial, dissolve the alkyne substrate (1.0 eq) and the azide substrate (1.1 eq) in a chosen solvent system (e.g., a mixture of water and t-butanol or DMSO).
-
Catalyst Premix: In a separate tube, prepare the catalyst solution. Mix an aqueous solution of CuSO₄·5H₂O (0.05 - 0.1 eq) with a solution of a suitable ligand such as THPTA (0.1 - 0.2 eq).
-
Reaction Initiation: Add the catalyst premix to the solution of the azide and alkyne.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 - 1.0 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, the product can be isolated by standard purification techniques such as chromatography.
Protocol 2: Neutralization of TFA Salt Prior to Click Reaction
This procedure should be performed on the substrate containing the amine-TFA salt before its addition to the CuAAC reaction.
-
Dissolution: Dissolve the amine-TFA salt substrate in a minimal amount of a suitable solvent (e.g., DCM or DMF).
-
Neutralization: Add a mild, non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), dropwise until the solution is slightly basic (check with pH paper). Typically, 2-3 equivalents of base are sufficient.
-
Solvent Removal (if applicable): If a volatile base like TEA was used in a volatile solvent like DCM, the solvent and excess base can be removed under reduced pressure.
-
Direct Use: The resulting free-base amine solution can then be used directly in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for click reactions involving TFA-treated substrates.
Caption: Cause-and-effect diagram of TFA salt interference in click reactions.
References
Technical Support Center: Optimizing Primer Design for Incorporating Modified Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the key initial considerations when designing primers to incorporate modified nucleosides?
A1: When designing primers for incorporating modified nucleosides, several factors are critical for success. These include the position of the modification, the type of modification, and the choice of DNA polymerase. The modification should ideally be placed away from the 3'-end of the primer to avoid inhibiting polymerase extension. The nature of the modified base (e.g., size, hydrophobicity) will influence primer-template duplex stability and polymerase tolerance.[1] Selecting a polymerase known to be compatible with modified nucleotides is also crucial for efficient incorporation.[2][3]
Q2: How do modified nucleosides affect the melting temperature (Tm) of a primer?
A2: Modified nucleosides can either increase or decrease the melting temperature (Tm) of a primer depending on their structure. For instance, modifications that enhance base stacking interactions, such as 2'-O-Methyl RNA residues, can increase the Tm.[4] Conversely, destabilizing analogs like deoxyuridine (dU) or deoxyinosine (dI) can lower the Tm.[5] It is essential to use specialized Tm calculation formulas or software that can account for the specific modification being used. A standard starting point for the annealing temperature is typically 5°C below the calculated Tm of the primers.
Q3: What are common causes of low or no amplification product when using primers with modified nucleosides?
A3: Low or no amplification can stem from several issues. A primary cause is the incompatibility of the DNA polymerase with the modified nucleotide. Ensure the polymerase you are using has been validated for use with your specific modification. Additionally, suboptimal annealing temperatures can prevent efficient primer binding. The purity of the primer is also critical; failure to purify primers can significantly decrease reaction efficiency. Finally, inhibitors present in the DNA template can also hinder the PCR reaction.
Q4: How can I troubleshoot non-specific amplification or smearing in my PCR?
A4: Non-specific amplification can be addressed by optimizing several PCR parameters. Increasing the annealing temperature in increments of 2°C can enhance primer specificity. Reducing the primer concentration, typically in the range of 0.1-0.5 µM, can also minimize off-target priming and the formation of primer-dimers. Additionally, ensuring your primers have a balanced GC content (40-60%) and avoiding complementary sequences at the 3' ends can prevent the formation of primer-dimers.
Q5: What purification methods are recommended for oligonucleotides containing modified nucleosides?
A5: The choice of purification method depends on the nature of the modification and the length of the oligonucleotide. High-Performance Liquid Chromatography (HPLC) is a versatile method for purifying modified oligonucleotides. Reversed-phase HPLC is particularly effective for oligonucleotides with hydrophobic modifications and for shorter sequences (under 40 bases). Anion-exchange HPLC is suitable for longer oligonucleotides and those that form secondary structures, as it can be performed at a high pH to denature these structures. For primers longer than 60 nucleotides, HPLC or Polyacrylamide Gel Electrophoresis (PAGE) purification is highly recommended.
Troubleshooting Guides
Problem 1: Low or No PCR Product
| Possible Cause | Troubleshooting Step |
| Incompatible DNA Polymerase | Verify that the selected DNA polymerase is capable of incorporating the specific modified nucleoside. Consider using a polymerase specifically engineered for modified nucleotides. |
| Suboptimal Annealing Temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primers and template. Start with an annealing temperature 5°C below the lowest primer's Tm. |
| Poor Primer Quality | Ensure primers are purified, especially for longer oligonucleotides or those with significant modifications. Use desalted or HPLC-purified primers to remove inhibitory byproducts. |
| Incorrect Primer Design | Re-evaluate the primer design. The modification should ideally not be at the extreme 3'-end. Ensure sufficient complementary sequence (at least 10 nucleotides) at the 3' end for stable binding. |
| Template Quality Issues | Use high-quality, purified DNA templates. Contaminants can inhibit PCR. Consider diluting the template if inhibitors are suspected. |
| Incorrect Reagent Concentrations | Optimize the concentration of MgCl₂, dNTPs, and primers. High concentrations of some reagents can be inhibitory. |
Problem 2: Non-Specific Amplification or Primer-Dimers
| Possible Cause | Troubleshooting Step |
| Annealing Temperature Too Low | Increase the annealing temperature in 2°C increments to enhance primer specificity. |
| Suboptimal Primer Design | Design primers with a GC content between 40-60% and avoid complementary sequences, especially at the 3' ends, to prevent primer-dimer formation. Use primer design software to check for potential self-complementarity and hairpins. |
| Excessive Primer Concentration | Reduce the final primer concentration to the range of 0.1-0.5 µM. |
| Too Many PCR Cycles | Reduce the number of PCR cycles to minimize the amplification of non-specific products. |
| Template Contamination | If using genomic DNA, ensure there is no contamination with other DNA sources. Run a negative control (no template) to check for contamination. |
Experimental Protocols
Protocol 1: General PCR for Incorporation of a Modified Nucleoside
-
Reaction Setup:
-
Prepare a master mix containing nuclease-free water, PCR buffer (with optimized MgCl₂ concentration), dNTPs (including the modified dNTP at an optimized ratio), forward primer, reverse primer, and a compatible DNA polymerase.
-
Add the template DNA to individual PCR tubes.
-
Aliquot the master mix into the PCR tubes.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95-98°C for 30 seconds to 3 minutes (longer for complex templates).
-
Cycling (25-35 cycles):
-
Denaturation: 95-98°C for 5-10 seconds.
-
Annealing: Optimal annealing temperature (determined by gradient PCR) for 15-30 seconds.
-
Extension: 68-72°C for a duration appropriate for the amplicon length (typically 1 minute per kb).
-
-
Final Extension: 68-72°C for 2-5 minutes.
-
Hold: 4°C.
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to verify the size and purity of the amplicon.
-
Visualizations
Caption: Workflow for incorporating modified nucleosides via PCR.
Caption: Troubleshooting logic for PCR with modified primers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Neq2X7: a multi-purpose and open-source fusion DNA polymerase for advanced DNA engineering and diagnostics PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Use of Base Modifications in Primers and Amplicons to Improve Nucleic Acids Detection in the Real-Time Snake Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 7-TFA-ap-7-Deaza-dA vs. EdU for Cell Proliferation Assays
In the dynamic field of cell biology and drug development, accurate measurement of cell proliferation is paramount. Nucleoside analogs that are incorporated into newly synthesized DNA provide a direct and reliable method for identifying and quantifying proliferating cells. For years, 5-bromo-2'-deoxyuridine (BrdU) was the gold standard, but its detection protocol, which requires harsh DNA denaturation, has significant drawbacks. This has led to the development of alternative thymidine analogs that utilize click chemistry for detection.
This guide provides a comprehensive comparison of two such analogs: the well-established 5-ethynyl-2'-deoxyuridine (EdU) and the lesser-known 7-TFA-ap-7-Deaza-dA. While EdU is widely used and extensively documented, information on the application of this compound in cell proliferation assays is sparse. This comparison will therefore detail the established performance of EdU and explore the potential, albeit largely theoretical, application of this compound based on its chemical properties.
Executive Summary
EdU is a robust and validated tool for cell proliferation assays, offering a streamlined workflow and high sensitivity without the need for DNA denaturation. In contrast, this compound is primarily documented as a component for synthesizing dye terminators in DNA sequencing. Although its chemical structure, a deoxyadenosine analog containing an alkyne group, suggests it could theoretically be used for cell proliferation studies via click chemistry, there is a lack of published experimental data to support this application. For researchers requiring a reliable and well-characterized method, EdU is the unequivocal choice. This compound remains a speculative alternative that would necessitate extensive validation.
Comparison of Key Characteristics
| Feature | This compound | EdU (5-ethynyl-2'-deoxyuridine) |
| Principle of Detection | Inferred to be incorporation into DNA as a deoxyadenosine analog, followed by copper-catalyzed click chemistry detection of the alkyne group. | Incorporation into DNA as a thymidine analog, followed by copper-catalyzed click chemistry detection of the alkyne group.[1][2] |
| DNA Denaturation Required | No (inferred) | No.[1][3] |
| Detection Method | Click Chemistry (inferred). | Click Chemistry.[4] |
| Primary Advantage | Theoretical potential as an alternative to thymidine analogs. | Fast, sensitive, and preserves cellular morphology and antigenicity due to mild detection conditions. |
| Primary Disadvantage | Lack of established protocols and validation for cell proliferation assays. Potential for altered DNA structure due to being a 7-deaza-adenosine analog. | Can exhibit cell-type-specific toxicity or effects on the cell cycle with long-term exposure. |
| Validated Applications | Synthesis of dye terminators for DNA sequencing. | Fluorescent microscopy, flow cytometry, high-content screening, in vivo studies. |
| Compatibility | Theoretically compatible with antibody staining and fluorescent proteins. | Compatible with antibody staining and fluorescent proteins like GFP. |
Mechanism of Action and Experimental Workflow
This compound: A Theoretical Pathway
This compound is a deoxyadenosine analog. Theoretically, during the S-phase of the cell cycle, it could be incorporated into newly synthesized DNA by cellular polymerases, substituting for deoxyadenosine. The "ap" (alkynylpropargylamino) group contains a terminal alkyne, which can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with a fluorescently labeled azide.
Caption: Hypothetical workflow for this compound in cell proliferation assays.
EdU: The Established Standard
EdU is an analog of thymidine. During DNA synthesis, it is incorporated into the newly synthesized strands in place of thymidine. The terminal ethynyl group of EdU serves as a handle for the click reaction. Following cell fixation and permeabilization, a fluorescent azide is covalently attached to the ethynyl group in the presence of a copper(I) catalyst. This results in a stable triazole linkage and a strong, specific fluorescent signal in cells that have undergone DNA replication.
Caption: Established workflow for EdU-based cell proliferation assays.
Experimental Protocols
Detailed Protocol for EdU Cell Proliferation Assay (Fluorescent Microscopy)
This protocol is a standard procedure for labeling proliferating cells with EdU and detecting them via fluorescent microscopy.
1. Cell Labeling with EdU
-
Plate cells on coverslips at the desired density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of EdU in DMSO or PBS.
-
Add the EdU stock solution to the cell culture medium to a final concentration of 10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell doubling time and the desired labeling window. For many cell lines, a 2-hour incubation is sufficient.
2. Fixation and Permeabilization
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.
3. EdU Detection (Click Reaction)
-
Prepare the Click-iT® reaction cocktail immediately before use. For each coverslip, mix the following in order:
-
438 µL PBS
-
2.5 µL Fluorescent azide stock solution
-
10 µL CuSO₄ solution
-
50 µL Reaction buffer additive
-
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add 0.5 mL of the Click-iT® reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
4. DNA Staining and Imaging
-
(Optional) Stain the nucleus with a DNA dye such as Hoechst 33342 or DAPI for context. Incubate with the dye solution for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorescent azide and DNA stain.
Caption: Step-by-step workflow for the EdU cell proliferation assay.
Conclusion
For researchers, scientists, and drug development professionals seeking a validated and efficient method for measuring cell proliferation, EdU is the superior choice. Its mechanism of action is well-understood, and detailed protocols are readily available for a variety of applications. The mild detection conditions preserve sample integrity, allowing for multiplexing with other cellular markers.
While this compound possesses the necessary chemical moieties for a click-based detection system, its application in cell proliferation assays remains hypothetical. Its primary established use is in the field of DNA sequencing. Any consideration of its use as a cell proliferation marker would require substantial research to validate its incorporation by cellular polymerases, optimize labeling and detection protocols, and characterize any potential off-target effects or toxicity. Until such data is available, this compound cannot be recommended as a viable alternative to EdU for cell proliferation analysis.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentaur.com [gentaur.com]
Navigating the Fidelity Landscape: A Comparative Guide to DNA Polymerase Performance with 7-deaza-dATP Substrates
For researchers, scientists, and drug development professionals, the accuracy of DNA synthesis is paramount. The use of modified nucleotides, such as 7-deaza-dATP, introduces another layer of complexity to the fidelity of DNA polymerases. This guide provides a comparative analysis of commonly used DNA polymerases and their performance with 7-deaza-dATP, offering insights supported by available experimental data to aid in the selection of the appropriate enzyme for specific research needs.
The substitution of adenine with its analog, 7-deaza-adenine, in dATP (7-deaza-dATP) is a valuable tool in molecular biology, particularly in DNA sequencing and PCR applications. By eliminating the N7 atom in the purine ring, 7-deaza-dATP reduces the formation of Hoogsteen base pairs, which can lead to secondary structures in G-rich regions and cause band compression in sequencing gels. While the utility of 7-deaza-purines is well-established, a comprehensive comparison of how different DNA polymerases handle these modified substrates in terms of fidelity is less documented. This guide synthesizes available information to provide a comparative overview.
Comparative Analysis of DNA Polymerase Fidelity
The fidelity of a DNA polymerase, its intrinsic ability to insert the correct nucleotide opposite a template base, is a critical factor in applications such as cloning, sequencing, and site-directed mutagenesis. High-fidelity polymerases possess a 3'→5' exonuclease (proofreading) activity that allows them to remove misincorporated nucleotides. The introduction of a modified nucleotide like 7-deaza-dATP can influence the fidelity of these enzymes.
Below is a comparison of several widely used DNA polymerases, summarizing their known fidelity with natural dNTPs and discussing their potential performance with 7-deaza-dATP based on available literature.
| DNA Polymerase | Family | Proofreading (3'→5' Exo) | Reported Error Rate (with natural dNTPs) per 10^6 bases | Performance with 7-deaza-dATP (Qualitative Assessment) |
| Taq Polymerase | A | No | ~8,000 - 20,000 | Known to incorporate 7-deazapurines; fidelity is expected to be low and sequence-dependent. |
| Pfu Polymerase | B | Yes | ~1.3 - 2.6 | Capable of incorporating 7-deaza-dGTP; the exonuclease-deficient (exo-) version may show higher efficiency but lower fidelity. |
| KOD Polymerase | B | Yes | ~1.3 - 3.5 | Reported to be highly suitable for amplifying modified DNA, suggesting efficient incorporation of 7-deaza-dATP with high fidelity. |
| Phusion Polymerase | B (fusion) | Yes | ~0.4 - 0.9 | High processivity and fidelity with natural dNTPs suggest it is likely to incorporate 7-deaza-dATP with high accuracy, though direct data is limited. |
Taq DNA Polymerase: As a Family A polymerase lacking proofreading activity, Taq has a relatively high error rate. It is known to efficiently incorporate 7-deaza-dGTP, and by extension, is expected to incorporate 7-deaza-dATP.[1] However, in the absence of a proofreading mechanism, the fidelity of incorporation is likely to be sequence-dependent and lower than that of high-fidelity polymerases.
Pfu DNA Polymerase: This Family B polymerase from Pyrococcus furiosus is a popular choice for high-fidelity applications due to its robust proofreading activity.[2] Product literature for Pfu DNA polymerase indicates its ability to incorporate various modified nucleotides, including 7-deaza-dGTP.[3] The presence of the 3'→5' exonuclease activity suggests that Pfu would likely maintain high fidelity when incorporating 7-deaza-dATP, although the efficiency of incorporation might be slightly lower than with natural dATP. The exonuclease-deficient version of Pfu (exo-) may incorporate the modified nucleotide more readily but at the cost of reduced fidelity.[3]
KOD DNA Polymerase: Another high-fidelity Family B polymerase, KOD, isolated from Thermococcus kodakaraensis, is recognized for its high processivity and low error rate.[4] Studies have indicated that KOD DNA polymerase is particularly well-suited for the enzymatic production of nucleic acids containing base and sugar modifications. This suggests that KOD polymerase would not only efficiently incorporate 7-deaza-dATP but also do so with high fidelity, making it a strong candidate for applications requiring both modification and accuracy.
Phusion DNA Polymerase: This high-performance polymerase is a fusion of a Pyrococcus-like proofreading polymerase and a processivity-enhancing domain. This unique structure results in very high fidelity and speed with natural nucleotides. While specific data on the fidelity of Phusion with 7-deaza-dATP is scarce, its high intrinsic fidelity and processivity suggest it would likely incorporate this modified substrate with high accuracy.
Experimental Methodologies
Determining the fidelity of a DNA polymerase with a modified substrate like 7-deaza-dATP requires specific experimental approaches. A common and robust method is a sequencing-based fidelity assay.
Sequencing-Based DNA Polymerase Fidelity Assay
This method involves the PCR amplification of a known DNA template (e.g., a plasmid carrying a reporter gene like lacZ) using the DNA polymerase of interest and a defined mixture of natural dNTPs and 7-deaza-dATP. The resulting PCR products are then cloned and sequenced to identify and quantify the number and types of errors introduced by the polymerase.
Key Steps:
-
Template Preparation: A well-characterized DNA template with a known sequence is used.
-
PCR Amplification: PCR is performed under optimized conditions for the specific DNA polymerase. The dNTP mix is prepared with a specific ratio of dATP to 7-deaza-dATP.
-
Cloning of PCR Products: The amplified DNA fragments are ligated into a cloning vector and transformed into a suitable host (e.g., E. coli).
-
Sequencing and Analysis: A statistically significant number of individual clones are sequenced. The sequences are then aligned with the original template sequence to identify any mutations.
-
Error Rate Calculation: The error rate is calculated by dividing the total number of mutations by the total number of base pairs sequenced.
Conclusion
The choice of DNA polymerase for applications involving 7-deaza-dATP requires careful consideration of the trade-offs between incorporation efficiency and fidelity. While direct comparative data on the fidelity of common high-fidelity polymerases with 7-deaza-dATP is limited in the current literature, inferences can be drawn from their known properties with natural dNTPs and other modified substrates. High-fidelity, proofreading polymerases such as Pfu, KOD, and Phusion are anticipated to maintain a higher degree of accuracy when incorporating 7-deaza-dATP compared to non-proofreading polymerases like Taq. For applications demanding the highest fidelity with modified nucleotides, KOD polymerase appears to be a particularly promising candidate based on existing research. Further quantitative studies are needed to definitively establish the error rates of these enzymes with 7-deaza-dATP and to guide researchers in making the most informed decisions for their experimental needs.
References
- 1. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Architecture of the Thermostable Pyrococcus Furiosus Family B DNA Polymerase Motif A and its Interaction with dNTP Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Characterization of DNA polymerase from Pyrococcus sp. strain KOD1 and its application to PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymerase Incorporation Efficiency: 7-Deaza-dATP versus dATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerase incorporation efficiency of 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) relative to its natural counterpart, 2'-deoxyadenosine-5'-triphosphate (dATP). The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom in 7-deaza-dATP alters the electronic properties and the hydrogen bonding potential in the major groove of the DNA, which in turn influences its recognition and incorporation by DNA polymerases.
Executive Summary
Direct quantitative comparisons of the incorporation kinetics of 7-deaza-dATP and dATP by the same polymerase under identical conditions are not extensively documented in readily available literature. However, existing studies qualitatively indicate that 7-deaza-dATP is generally a less efficient substrate for DNA polymerases compared to dATP. For instance, Taq polymerase exhibits a preference for natural purine nucleotides over their 7-deaza counterparts.[1][2] The incorporation efficiency of 7-deaza-dATP is reported to be lower than that of 7-deaza-dGTP, and its use in PCR often necessitates the presence of natural dATP.[1][2]
This guide synthesizes the available qualitative information, provides reference kinetic data for dATP incorporation, and details the experimental protocols required to perform a direct comparative analysis.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative kinetic data in the literature, this table provides a qualitative summary and includes kinetic parameters for dATP incorporation by T7 DNA Polymerase as a reference point.
| Parameter | 7-Deaza-dATP | dATP (Natural Substrate) |
| Incorporation Efficiency | Generally lower than dATP. Described as being accepted much less readily than dATP by Taq polymerase.[1] | High, serving as the natural substrate for DNA synthesis. |
| Kinetic Parameters | Specific kcat and Km values are not readily available in comparative studies. | For T7 DNA Polymerase, kpol = 210 ± 15 s-1 and Kd,app = 15.5 ± 2 µM have been reported. |
| Polymerase Preference | DNA polymerases, such as Taq, show a preference for the natural dATP over 7-deaza-dATP. | Preferred substrate for DNA polymerases. |
| Application in PCR | Can be incorporated, but often requires the presence of dATP for efficient amplification. | Standard component of PCR reaction mixes. |
Experimental Protocols
To quantitatively assess the incorporation efficiency of 7-deaza-dATP versus dATP, steady-state or pre-steady-state kinetic assays are the methods of choice. Below are detailed methodologies for these key experiments.
Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This method is used to determine the Michaelis-Menten constants, Km, and the catalytic rate constant, kcat, for the incorporation of a single nucleotide.
a. Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment, or a high-fidelity polymerase).
-
5'-radiolabeled (e.g., with 32P) or fluorescently labeled primer.
-
DNA template designed for single nucleotide incorporation.
-
Unlabeled dNTPs and 7-deaza-dATP of high purity.
-
Reaction buffer appropriate for the chosen polymerase.
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence scanner.
b. Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of either dATP or 7-deaza-dATP. A parallel set of reactions should be prepared for each nucleotide.
-
Initiation of Reaction: Initiate the reaction by adding the DNA polymerase to the reaction mixture. The reactions are typically carried out at the optimal temperature for the polymerase.
-
Time-Course and Quenching: At specific time points, take aliquots of the reaction and stop the incorporation by adding a quenching solution.
-
Gel Electrophoresis: Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.
-
Data Analysis:
-
Visualize and quantify the bands corresponding to the unextended and extended primer using a phosphorimager or fluorescence scanner.
-
Calculate the initial velocity (V0) of the reaction for each nucleotide concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
The incorporation efficiency is determined by the ratio kcat/Km.
-
Pre-Steady-State "Burst" Kinetic Analysis
This technique is employed to measure the rate of the first nucleotide incorporation (kpol) and the dissociation constant for the nucleotide (Kd).
a. Materials:
-
Rapid quench-flow instrument.
-
High concentration of active DNA polymerase.
-
Labeled primer-template complex.
-
dATP and 7-deaza-dATP.
-
Reaction and quench buffers as in the steady-state assay.
b. Procedure:
-
Complex Formation: Pre-incubate the DNA polymerase with the primer-template DNA to form a binary complex.
-
Rapid Mixing: Use the quench-flow instrument to rapidly mix the enzyme-DNA complex with a solution containing the nucleotide (dATP or 7-deaza-dATP) and Mg2+ to initiate the reaction.
-
Quenching: After a very short reaction time (milliseconds to seconds), the reaction is quenched.
-
Product Analysis: The amount of product formed is quantified as a function of time. The resulting plot will show an initial "burst" of product formation followed by a slower, linear steady-state rate.
-
Data Analysis:
-
The amplitude of the burst corresponds to the concentration of the active enzyme-DNA complex.
-
The rate of the burst phase provides the rate of single nucleotide incorporation (kpol).
-
By measuring the burst rate at different nucleotide concentrations, the dissociation constant (Kd) can be determined.
-
Visualizations
Logical Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparing dATP and 7-deaza-dATP incorporation kinetics.
Signaling Pathway of Nucleotide Incorporation
Caption: Generalized mechanism of single nucleotide incorporation by a DNA polymerase.
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Fluorophores for DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent labeling strategy for nucleic acids is a critical decision that directly impacts the reliability and reproducibility of experimental results. Among the various methods for introducing fluorophores into DNA, the use of modified nucleosides, such as 7-deaza-purine derivatives, offers a powerful tool for site-specific labeling. This guide provides an objective comparison of the photostability of fluorophores attached to DNA, with a focus on providing the context for evaluating labeling strategies like those involving 7-TFA-ap-7-Deaza-dA. Due to a lack of specific comparative photostability data in the peer-reviewed literature for fluorophores directly attached via this compound, this guide will focus on the broader context of DNA labeling methodologies and the inherent photostability of commonly used fluorophores.
Introduction to 7-Deaza-Adenosine Labeling
Comparison of Common DNA Labeling Strategies
The photostability of a labeled DNA molecule is influenced by both the intrinsic properties of the fluorophore and the method of its attachment and local environment. Below is a table comparing common DNA labeling methods.
| Labeling Strategy | Description | Common Fluorophores | General Photostability | Advantages | Disadvantages |
| Enzymatic Incorporation of Labeled dNTPs | Modified deoxynucleoside triphosphates (dNTPs) with a fluorophore attached are incorporated into DNA by a DNA polymerase during PCR, reverse transcription, or nick translation. This includes analogs like 7-deaza-purines. | Fluorescein, Rhodamine, Cyanine dyes (Cy3, Cy5), Alexa Fluor dyes | Varies greatly depending on the fluorophore. Alexa Fluor and some cyanine dyes generally exhibit higher photostability.[1][2] | Internal and site-specific labeling is possible; relatively straightforward for enzymatic reactions. | Steric hindrance from the dye can affect polymerase efficiency; not all fluorophores are available as dNTP conjugates. |
| Amine-Reactive Dye Labeling | An amino-modified nucleoside (e.g., aminoallyl-dUTP) is incorporated into DNA, followed by a chemical reaction with an N-hydroxysuccinimide (NHS) ester of a fluorophore. | Alexa Fluor dyes, DyLight dyes, Cy dyes | Generally high, as it allows for the use of a wide range of robust fluorophores.[2] | High labeling density; versatile as many fluorophores are available as NHS esters. | Two-step process; potential for non-specific labeling. |
| Click Chemistry | An alkyne-modified nucleoside is incorporated into DNA, followed by a copper-catalyzed or copper-free click reaction with an azide-modified fluorophore. | A wide variety of fluorophores can be azide-modified. | High, dependent on the chosen fluorophore. | Highly specific and efficient reaction; bioorthogonal. | Requires specialized modified nucleosides and fluorophores. |
| Intercalating and Groove-Binding Dyes | Dyes that non-covalently bind to DNA in the major or minor groove or intercalate between base pairs. | DAPI, Hoechst, SYBR Green, Ethidium Bromide | Generally lower than covalently attached dyes, with some exceptions like GelRed and GelGreen.[3] | Simple to use; no enzymatic reaction or chemical conjugation needed. | Can alter DNA structure and function; may not be suitable for all applications; can dissociate from the DNA. |
Quantitative Photostability Data
While specific data for this compound is not available, the following table provides a general overview of the photostability of some common fluorophores used in DNA labeling. The photobleaching half-life is a common metric for photostability and represents the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. These values are highly dependent on the experimental conditions.
| Fluorophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| Fluorescein | FITC | 494 | 518 | Low |
| Rhodamine | TRITC, TAMRA | 557 | 576 | Moderate |
| Cyanine | Cy3 | 550 | 570 | Moderate to High |
| Cyanine | Cy5 | 649 | 670 | Moderate |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | High[1] |
| Alexa Fluor | Alexa Fluor 555 | 555 | 565 | High |
| Alexa Fluor | Alexa Fluor 647 | 650 | 668 | Very High |
Experimental Protocols
Protocol for Measuring Photostability of Fluorescently Labeled DNA
This protocol outlines a standardized method for quantifying and comparing the photobleaching rates of fluorophores conjugated to DNA.
1. Sample Preparation:
-
DNA Labeling: Prepare DNA samples labeled with the desired fluorophores using your chosen method (e.g., enzymatic incorporation via 7-deaza-adenosine, aminoallyl-dUTP labeling, etc.).
-
Purification: Purify the labeled DNA to remove unincorporated fluorophores and nucleotides. This can be achieved using spin columns, ethanol precipitation, or HPLC.
-
Quantification: Determine the concentration and labeling efficiency of the DNA samples using UV-Vis spectrophotometry (measuring absorbance at 260 nm for DNA and at the fluorophore's absorption maximum).
-
Mounting: Immobilize the labeled DNA on a glass coverslip. This can be done by attaching biotinylated DNA to a streptavidin-coated surface or by using other surface chemistries. The mounting medium should be consistent across all samples and can be a simple buffer (e.g., PBS) or a commercial anti-fading mountant.
2. Microscopy and Image Acquisition:
-
Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., EMCCD or sCMOS).
-
Illumination: Use a consistent excitation wavelength and intensity for all samples being compared. The power density (mW/cm²) at the sample plane should be measured and reported.
-
Time-Lapse Imaging: Acquire a series of images of the immobilized DNA molecules over time under continuous illumination. The frame interval should be chosen to adequately sample the fluorescence decay. For example, one frame every 1 to 5 seconds for a total duration of 5 to 10 minutes, or until the fluorescence is significantly bleached.
3. Data Analysis:
-
Region of Interest (ROI) Selection: For each time-lapse series, select regions of interest (ROIs) corresponding to fluorescent spots from single DNA molecules or clusters of molecules. Also, select a background ROI.
-
Intensity Measurement: Measure the mean fluorescence intensity within each ROI for every frame in the time series. Subtract the mean background intensity from each measurement.
-
Normalization: Normalize the background-corrected intensity of each ROI to its initial intensity (at time t=0).
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.
-
Half-Life Determination: The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity drops to 0.5. This can be determined directly from the plot or by fitting the decay curve to a single or double exponential function. A longer t₁/₂ indicates greater photostability.
Visualization of Experimental Workflow
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
While direct comparative data on the photostability of fluorophores attached via this compound is currently limited, researchers can make informed decisions by considering the general principles of fluorophore photostability and the characteristics of different DNA labeling methods. The choice of fluorophore is often the most critical factor determining the photostability of a labeled DNA conjugate. For applications requiring high photostability, fluorophores such as the Alexa Fluor series are generally recommended. When evaluating a novel labeling strategy, it is crucial to perform a direct comparison with established methods using a standardized photobleaching protocol as outlined in this guide. This will ensure the selection of the most robust labeling approach for your specific research needs.
References
A Comparative Guide to the Mass Spectrometry Analysis of 7-TFA-ap-7-Deaza-dA Labeled DNA
For researchers, scientists, and professionals in drug development, the precise analysis of modified DNA is crucial for a variety of applications, from diagnostics to therapeutic monitoring. The use of labels, such as 7-trifluoroacetylamino-propynyl-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA), in conjunction with mass spectrometry offers a powerful tool for the sensitive and specific detection of DNA. This guide provides an objective comparison of the performance of this compound labeled DNA in mass spectrometry with other alternatives, supported by experimental principles and data from related methodologies.
Principle of 7-Deaza-dA Analogs in Mass Spectrometry
The core advantage of using 7-deaza-purine analogs, including 7-deaza-dA, in mass spectrometry lies in their increased stability during the ionization process, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2] The substitution of the nitrogen at the 7-position of the purine ring with a carbon atom alters the electronic properties of the nucleobase, rendering the glycosidic bond more stable and less prone to fragmentation.[1][2] This enhanced stability leads to a reduction in in-source decay and fragmentation, resulting in cleaner mass spectra with more abundant molecular ions, which is especially beneficial for the analysis of oligonucleotides.[1] The propynyl group in this compound can further enhance its properties for specific applications, though detailed performance data in mass spectrometry is not extensively published.
Performance Comparison with Alternative Methods
While direct quantitative comparisons for this compound are limited in publicly available literature, we can infer its performance characteristics and compare them to other common methods for DNA analysis by mass spectrometry. The primary alternatives include the analysis of other modified nucleosides, DNA adducts, and the use of stable isotope labeling for quantification.
Key Performance Metrics:
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are critical for analyzing low-abundance DNA modifications. Modern LC-MS/MS methods can achieve sensitivities in the range of attomoles to femtomoles on-column.
-
Stability and Fragmentation: The stability of the labeled DNA during ionization directly impacts the quality of the mass spectrum. Reduced fragmentation, as seen with 7-deaza analogs, simplifies data interpretation and improves sensitivity.
-
Quantification: For quantitative studies, isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is considered the gold standard for accuracy and precision.
The following table summarizes the general performance of different approaches for modified DNA analysis by mass spectrometry.
| Feature | 7-Deaza-dA Analogs (Expected Performance) | Other Modified Nucleosides / DNA Adducts | Stable Isotope Labeling (e.g., SILAC) |
| Primary MS Technique | MALDI-TOF, LC-ESI-MS/MS | LC-ESI-MS/MS, GC-MS | LC-ESI-MS/MS |
| Key Advantage | Increased ion stability, reduced fragmentation in MALDI-MS. | Broad applicability to various endogenous and exogenous modifications. | Gold standard for accurate quantification. |
| Typical Sensitivity (LOD) | Expected to be in the low femtomole to attomole range with LC-MS. | Can reach levels of 1 adduct per 10⁹ nucleotides. | High sensitivity, dependent on the analyte and matrix. |
| Fragmentation Pattern | Cleaner spectra with prominent molecular ions due to enhanced stability. | Characteristic neutral loss of the deoxyribose moiety (116 Da) is often observed. | Fragmentation pattern is similar to the unlabeled analog, with a mass shift corresponding to the isotope label. |
| Quantitative Accuracy | Relative quantification is straightforward; absolute quantification requires labeled standards. | Can be quantified using external calibration or, more accurately, with isotope-labeled standards. | High accuracy and precision due to the use of an internal standard that co-elutes and co-ionizes with the analyte. |
Experimental Protocols
A generalized protocol for the analysis of modified DNA, such as DNA labeled with this compound, by LC-MS/MS is provided below. This protocol is a composite of standard procedures for modified oligonucleotide and DNA adduct analysis and should be optimized for specific experimental conditions.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Ensure complete digestion to release the modified nucleosides.
2. Sample Cleanup:
-
Purify the nucleoside mixture to remove proteins, salts, and other contaminants that can interfere with mass spectrometry analysis. Solid-phase extraction (SPE) with a C18 cartridge is a common method.
-
For very low-level adducts, offline HPLC fractionation can be used to enrich the modified nucleosides and remove the highly abundant unmodified bases.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient of water and acetonitrile, both typically containing a small amount of a modifier like formic acid to improve ionization.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode, as it is well-suited for analyzing protonated nucleosides.
-
Detection: For targeted analysis, use a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides high selectivity and sensitivity. The characteristic transition for many modified nucleosides is the loss of the deoxyribose moiety (a neutral loss of 116.0474 Da).
-
For untargeted analysis, a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be used to acquire full scan data, followed by data-dependent MS/MS to identify unknown modifications.
-
4. Data Analysis:
-
Identify the this compound labeled nucleoside based on its retention time and specific m/z value.
-
For quantitative analysis, generate a calibration curve using standards of the modified nucleoside. For the highest accuracy, use a stable isotope-labeled internal standard of this compound.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the mass spectrometry analysis of labeled DNA and a conceptual representation of the benefit of using 7-deaza analogs.
Conclusion
The use of this compound as a label for DNA analysis by mass spectrometry is grounded in the established principle that 7-deaza-purine analogs enhance the stability of oligonucleotides, particularly in MALDI-MS. While direct, comprehensive performance data for this specific compound is not widely published, a comparison with alternative methods for modified DNA analysis highlights the potential for high sensitivity and specificity, especially when coupled with modern LC-MS/MS techniques. The choice of labeling and analytical strategy will ultimately depend on the specific research question, the required level of sensitivity and quantification, and the available instrumentation. The protocols and workflows outlined in this guide provide a solid foundation for researchers to develop and optimize their methods for the analysis of this compound labeled DNA and other modified nucleic acids.
References
- 1. 7-Deaza purine bases offer a higher ion stability in the analysis of DNA by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Performance: A Comparative Guide to 7-Deaza-Modified Oligonucleotides in Functional Assays
References
- 1. Immunomodulatory oligonucleotides containing a cytosine-phosphate-2′-deoxy-7-deazaguanosine motif as potent Toll-like receptor 9 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased intracellular TLR9 confers hyporesponsiveness of RAW264.7 cells to subsequent CpG ODN challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Solid-Phase Synthesis of 7-Deaza-Modified Probes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-deaza-modified nucleic acid probes is critical for a variety of molecular biology applications, primarily to overcome challenges associated with GC-rich sequences. The substitution of nitrogen with a carbon at the 7-position of purine bases, such as in 7-deaza-guanine, disrupts Hoogsteen base pairing without affecting the standard Watson-Crick pairing. This modification is instrumental in reducing the formation of secondary structures in DNA, thereby improving the efficiency and reliability of techniques like polymerase chain reaction (PCR) and DNA sequencing.[1][2][3][4][5]
Two primary methodologies exist for the synthesis of these modified probes: traditional solid-phase chemical synthesis and modern enzymatic synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The choice between enzymatic and solid-phase synthesis often depends on a balance of factors including yield, purity, synthesis time, and cost. The following table summarizes the key quantitative differences between the two methods.
| Feature | Solid-Phase Synthesis (Phosphoramidite) | Enzymatic Synthesis |
| Typical Yield | High (micromole to kilogram scale) | Lower (nanomole to milligram scale) |
| Purity (Crude) | Variable, depends on coupling efficiency (typically 98.5-99.5% per step) | Generally high due to enzyme specificity |
| Maximum Length | Up to ~200 nucleotides | Potentially longer, with some methods reaching up to 1000 nucleotides |
| Synthesis Time | Days to weeks (including purification and QC) | Hours to a couple of days |
| Cost | Lower unit cost for large-scale production | Initially higher, but becoming more competitive |
| Hazardous Waste | Significant (acetonitrile, tetrahydrofuran, etc.) | Minimal (aqueous buffers) |
| Error Rate | Low (around 0.1%) | Can be higher (e.g., 0.4% for some enzymatic methods) but improving with engineered enzymes |
Experimental Methodologies
Solid-Phase Synthesis of 7-Deaza-Modified Probes
Solid-phase synthesis, utilizing phosphoramidite chemistry, is a well-established and automated method for producing oligonucleotides. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.
Protocol for Solid-Phase Synthesis:
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG).
-
DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid wash.
-
Coupling: The next phosphoramidite monomer, which can be a 7-deaza-modified base, is activated and coupled to the 5'-hydroxyl group of the preceding nucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The final product is typically purified using high-performance liquid chromatography (HPLC).
Enzymatic Synthesis of 7-Deaza-Modified Probes
Enzymatic synthesis leverages DNA polymerases to incorporate modified nucleotides into a growing DNA strand. This method often involves techniques like PCR or primer extension.
Protocol for Enzymatic Synthesis (via PCR):
-
Reaction Setup: A standard PCR reaction mixture is prepared containing a DNA template, primers flanking the region of interest, a thermostable DNA polymerase, and a mix of deoxynucleoside triphosphates (dNTPs).
-
Inclusion of 7-Deaza-dGTP: To incorporate the modification, the standard dGTP is partially or fully replaced with 7-deaza-dGTP. A common ratio is 3:1 of 7-deaza-dGTP to dGTP. Some protocols also include additives like betaine and DMSO to further enhance the amplification of GC-rich regions.
-
Thermal Cycling: The reaction undergoes a series of temperature cycles:
-
Denaturation: Heating to ~95°C to separate the DNA strands.
-
Annealing: Cooling to allow primers to bind to the template.
-
Extension: Heating to the optimal temperature for the DNA polymerase to synthesize the new strand, incorporating the 7-deaza-dGTP.
-
-
Purification: The amplified, modified DNA probe is then purified from the reaction mixture.
Visualizing Workflows and Applications
To better illustrate the processes and their applications, the following diagrams have been generated using the DOT language.
Caption: Workflow for Solid-Phase Synthesis of 7-Deaza-Modified Probes.
Caption: Workflow for Enzymatic Synthesis of 7-Deaza-Modified Probes via PCR.
The 7-deaza-modified probes synthesized by either method are invaluable in studying signaling pathways. For instance, in cancer research, PCR-based assays using these probes can accurately quantify the expression of oncogenes that have GC-rich promoter regions. This allows for a more precise understanding of how signaling pathways are dysregulated in cancer cells.
Caption: Use of 7-deaza probes to study gene expression in a signaling pathway.
Conclusion
Both solid-phase and enzymatic synthesis methods offer viable routes to producing 7-deaza-modified probes. Solid-phase synthesis remains the method of choice for large-scale production where cost per unit is a primary driver. In contrast, enzymatic synthesis provides a faster, more environmentally friendly alternative that is well-suited for research-scale production and the generation of very long probes, with the technology rapidly evolving to become more cost-effective. The selection of the optimal synthesis method will ultimately depend on the specific requirements of the research, including the desired scale, turnaround time, and cost considerations.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to DNA Containing 7-Trifluoroacetylamino-propargyl-7-deaza-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biochemical characterization of DNA oligonucleotides incorporating the modified nucleoside 7-Trifluoroacetylamino-propargyl-7-deaza-2'-deoxyadenosine (7-TFA-ap-7-Deaza-dA). Due to the limited availability of direct experimental data for this specific modification in the public domain, this guide leverages data from closely related 7-alkynyl- and 7-propargylamino-7-deaza-purine analogs to provide a substantive comparison with unmodified DNA. The information presented herein is intended to serve as a valuable resource for researchers designing novel therapeutic and diagnostic oligonucleotides.
Introduction to 7-Deaza-Purine Modifications
The 7-deaza modification in purine nucleosides involves the substitution of the nitrogen atom at position 7 with a carbon atom. This seemingly subtle change can significantly alter the biochemical and biophysical properties of DNA by modifying the hydrogen bonding potential in the major groove and providing a site for further functionalization. The introduction of an alkynyl or propargylamino linker at the 7-position allows for the attachment of various functional groups, such as fluorophores or therapeutic agents, through click chemistry. The trifluoroacetyl (TFA) group on the propargylamino linker is a common protecting group that can be removed to expose a reactive primary amine.
Biochemical Characterization: A Comparative Analysis
This section compares the key biochemical properties of DNA containing 7-deaza-purine modifications with unmodified DNA. The data is compiled from studies on close analogs of this compound.
Thermal Stability of DNA Duplexes
The incorporation of 7-alkynyl-7-deaza-purines can influence the thermal stability of DNA duplexes. The table below summarizes the change in melting temperature (ΔTm) observed for DNA duplexes containing 7-propynyl-7-deaza-2'-deoxyadenosine (a close analog) compared to unmodified DNA.
| Modification | Sequence Context | ΔTm (°C) per modification | Reference Analog |
| 7-propynyl-7-deaza-dA | DNA:RNA Hybrid | +1.5 to +2.5 | 7-(1-propynyl)-7-deaza-2'-deoxyadenosine |
| 7-propynyl-7-deaza-dG | DNA:RNA Hybrid | +1.0 to +2.0 | 7-(1-propynyl)-7-deaza-2'-deoxyguanosine |
Data is extrapolated from studies on analogous compounds and may not be fully representative of this compound.
The observed increase in thermal stability is attributed to enhanced base stacking interactions provided by the planar, electron-rich alkynyl group in the major groove. This property is particularly beneficial for applications requiring high duplex stability, such as in antisense oligonucleotides and DNA probes.
Enzymatic Incorporation by DNA Polymerases
The ability of DNA polymerases to incorporate modified nucleoside triphosphates is crucial for the synthesis of modified oligonucleotides. Studies on 7-alkynyl-7-deaza-dATP analogs have shown that they can be substrates for various DNA polymerases.
| DNA Polymerase | Substrate Analog | Incorporation Efficiency |
| Pwo Polymerase | 7-Ethynyl-7-deaza-dATP | Efficient |
| Deep Vent exo- Polymerase | 7-Ethynyl-7-deaza-dATP | Efficient |
| KOD XL Polymerase | 7-Ethynyl-7-deaza-dATP | Efficient |
This table summarizes the general compatibility of 7-alkynyl-7-deaza-dATP analogs with common DNA polymerases. Specific kinetic parameters (Km and Vmax) for 7-TFA-ap-7-deaza-dATP are not currently available.
The compatibility with proofreading polymerases suggests that oligonucleotides containing these modifications can be synthesized with high fidelity. The propargylamino linker of this compound is expected to be well-tolerated by many DNA polymerases, making it a viable candidate for enzymatic incorporation.
Experimental Protocols
Thermal Denaturation (Melting Temperature) Analysis
Objective: To determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which 50% of the duplex DNA has dissociated into single strands.
Methodology:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of the duplex should be in the low micromolar range (e.g., 1-5 µM).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a starting temperature below the expected Tm to a temperature where the duplex is fully denatured.
-
Data Analysis: Plot the absorbance as a function of temperature. The Tm is determined from the first derivative of the melting curve, where the peak corresponds to the Tm.
DNA Polymerase Incorporation Assay (Primer Extension)
Objective: To assess the ability of a DNA polymerase to incorporate a modified dATP analog into a growing DNA strand.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a 5'-labeled primer annealed to a template DNA, the DNA polymerase, the modified dATP analog (e.g., 7-TFA-ap-7-deaza-dATP), and the other three natural dNTPs.
-
Reaction Conditions: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period.
-
Quenching: Stop the reaction by adding a quench buffer (e.g., containing EDTA and formamide).
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the radioactively or fluorescently labeled DNA fragments using a phosphorimager or fluorescence scanner. The presence of a band corresponding to the full-length extension product indicates successful incorporation of the modified nucleotide.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the biochemical characterization of DNA containing this compound.
Caption: Workflow for Thermal Denaturation Analysis.
Decoding Difficult DNA: A Comparative Guide to Sequencing with 7-Deaza-dATP Analogs
In the realm of molecular biology, obtaining accurate DNA sequence data is paramount. However, regions rich in guanine and cytosine (GC-rich) often pose a significant challenge due to the formation of secondary structures like hairpins. These structures can impede DNA polymerase, leading to premature termination of the sequencing reaction and resulting in ambiguous or unreadable data.[1][2] A key strategy to overcome this hurdle is the substitution of standard deoxynucleoside triphosphates (dNTPs) with nucleotide analogs, such as 7-deaza-dATP and its counterpart, 7-deaza-dGTP.[3][4]
This guide provides a comprehensive comparison of sequencing performance with and without 7-deaza analogs, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The Science Behind 7-Deaza Analogs
GC-rich DNA sequences are prone to forming stable secondary structures due to Hoogsteen base pairing, which involves hydrogen bonds in addition to the standard Watson-Crick pairing.[5] The nitrogen atom at the 7th position of the purine ring in guanine is critical for this alternative bonding. 7-deaza analogs, such as 7-deaza-dGTP, lack this nitrogen atom, thereby preventing the formation of Hoogsteen pairs without disrupting the normal Watson-Crick G-C pairing. This destabilization of secondary structures allows for more efficient and complete extension by DNA polymerase, leading to improved sequencing results.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-TFA-ap-7-Deaza-dA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 7-TFA-ap-7-Deaza-dA, a modified nucleoside analog.
The following procedures are based on established safety protocols for hazardous chemical waste and specific information from the safety data sheet (SDS) of the closely related compound, 7-TFA-ap-7-Deaza-dG. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to these disposal guidelines is crucial to protect both laboratory personnel and the environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]
Summary of Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound, based on data for 7-TFA-ap-7-Deaza-dG.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Disposal Recommendation |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[1] | Dispose of contents/container to an approved waste disposal plant. |
| Acute Aquatic Toxicity (Category 1) |
| Warning | H400: Very toxic to aquatic life. | Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) |
| Warning | H410: Very toxic to aquatic life with long lasting effects. | Collect spillage. Dispose of in accordance with prevailing regulations. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
- Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware, and PPE) as hazardous waste.
- Segregate this waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.
2. Waste Collection and Containment:
- Solid Waste: Collect pure, unused this compound and any contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often the best option for the pure compound.
- Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
- Ensure all waste containers are in good condition and kept securely closed except when adding waste.
3. Labeling of Hazardous Waste:
- Label all waste containers with the words "Hazardous Waste."
- Clearly identify the contents, including the full chemical name ("this compound") and any other components in a mixture, with their approximate concentrations.
- Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
- Include the date of waste generation and the name of the principal investigator or laboratory contact.
4. Storage of Hazardous Waste:
- Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel and away from general traffic.
- Ensure that incompatible wastes are not stored together.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste collection requests. Do not transport the hazardous waste yourself.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, prevent the spill from spreading. For liquid spills, use an absorbent material like diatomite or universal binders.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling 7-TFA-ap-7-Deaza-dA
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 7-TFA-ap-7-Deaza-dA must adhere to stringent safety protocols to mitigate risks associated with this novel nucleoside analog. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS for the structurally similar compound 7-TFA-ap-7-Deaza-dG indicates that this substance should be handled with care, assuming it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following guidelines provide essential safety and logistical information for the proper handling and disposal of this compound.
A thorough hazard assessment should be conducted before commencing any work to identify specific risks associated with the planned procedures[2]. The minimum PPE for any laboratory work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2][3].
Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for Enhanced Protection |
| Hand Protection | Single pair of disposable nitrile gloves[2]. | Double-gloving with nitrile gloves or wearing Silver Shield gloves under a disposable nitrile glove. |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 certified). | Safety goggles for splash hazards. A face shield worn over safety glasses or goggles when there is a significant risk of splashing. |
| Body Protection | Standard laboratory coat. | A lab coat with long cuffs that can be tucked into gloves. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | An appropriate respirator should be used if there is a risk of generating dust or aerosols outside of a ventilated enclosure. |
Note: Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, and immediately upon known or suspected contact with the chemical.
Operational and Disposal Plans
Safe Handling Workflow:
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure and prevent environmental contamination.
Caption: Workflow for Safe Handling of this compound.
First Aid Procedures:
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician or poison control center.
Storage and Disposal:
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. The SDS for the similar compound suggests storage at -20°C for the powder form.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The SDS for the related compound specifies disposal at an approved waste disposal plant. Avoid releasing the chemical into the environment.
By implementing these safety measures, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
